molecular formula C27H21NO2 B12421003 Npp1-IN-1

Npp1-IN-1

Cat. No.: B12421003
M. Wt: 391.5 g/mol
InChI Key: IEONKHLDSOXYID-UHFFFAOYSA-N
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Description

Npp1-IN-1 is a potent and selective small-molecule inhibitor targeting ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1). NPP1 is a membrane-bound or secreted glycoprotein that hydrolyzes extracellular nucleotides, with its primary substrate being ATP, which it cleaves to AMP and inorganic pyrophosphate (PPi). By selectively inhibiting NPP1, this compound modulates purinergic signaling, leading to increased extracellular levels of ATP and decreased production of adenosine. This shift in the nucleotide balance can enhance immunogenic cell death and counteract the immunosuppressive tumor microenvironment, making this compound a valuable pharmacological tool for investigating new pathways in immuno-oncology. Beyond cancer research, NPP1 plays a critical role in regulating soft-tissue calcification and bone mineralization through its generation of PPi, a potent inhibitor of hydroxyapatite crystal growth. Consequently, this compound is also highly relevant for studying pathological calcification disorders, chondrogenesis, and insulin receptor signaling. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H21NO2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-4-(4-naphthalen-1-ylphenyl)-1,3-oxazole

InChI

InChI=1S/C27H21NO2/c1-2-29-26-13-6-5-11-24(26)27-28-25(18-30-27)21-16-14-20(15-17-21)23-12-7-9-19-8-3-4-10-22(19)23/h3-18H,2H2,1H3

InChI Key

IEONKHLDSOXYID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=CO2)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Foundational & Exploratory

Npp1-IN-1: A Potent and Selective Inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) is a transmembrane glycoprotein that plays a critical role in the hydrolysis of extracellular nucleotides, primarily converting adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). This enzymatic activity is pivotal in various physiological and pathological processes, including bone mineralization, insulin signaling, and the regulation of purinergic signaling pathways. Dysregulation of NPP1 activity has been implicated in conditions such as chondrocalcinosis, osteoarthritis, and type 2 diabetes. Npp1-IN-1 has emerged as a potent and selective inhibitor of NPP1, offering a valuable tool for studying the functions of this enzyme and as a potential therapeutic lead. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Core Mechanism of Action

This compound is a biphenyl oxazole derivative that has been identified as a potent inhibitor of human NPP1.[1][2] The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of NPP1, thereby preventing the hydrolysis of its substrates, such as ATP.

Molecular docking studies have been conducted to elucidate the plausible binding interactions of this compound with the active site residues of the NPP1 protein.[1][2] While the precise nature of the inhibition (e.g., competitive, non-competitive) has not been detailed in publicly available literature, these docking studies suggest a direct interaction with the enzyme's active site.

Quantitative Data

The inhibitory potency of this compound and its selectivity for NPP1 over the related enzyme NPP3 have been quantitatively determined. The following table summarizes the available data for the most potent and selective compounds from the biphenyl oxazole derivative series, where this compound is identified as compound 3n .[1][2]

CompoundTargetIC50 (µM)
This compound (3n) NPP1 0.15
Compound 3fNPP30.17

Experimental Protocols

While the full, detailed experimental protocols from the primary research article are not publicly accessible, this section outlines a generalized methodology for the key experiments typically used to characterize NPP1 inhibitors like this compound.

In Vitro NPP1 Inhibition Assay (Colorimetric)

This assay is commonly used for high-throughput screening of NPP1 inhibitors.

  • Principle: The assay measures the enzymatic activity of NPP1 using a chromogenic substrate, thymidine 5'-monophosphate p-nitrophenyl ester (p-Nph-5'-TMP). NPP1 hydrolyzes this substrate to release p-nitrophenolate, a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm. The inhibitory effect of a compound is determined by the reduction in the formation of p-nitrophenolate.

  • Materials:

    • Recombinant human NPP1 enzyme

    • p-Nph-5'-TMP (substrate)

    • Assay buffer (e.g., Tris-HCl or CHES buffer, pH 9.0, containing MgCl2 and CaCl2)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of the test compound at various concentrations.

    • In a 96-well plate, add the assay buffer, the NPP1 enzyme, and the test compound solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate (p-Nph-5'-TMP).

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the absorbance of the product at 400-405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Molecular Docking Studies
  • Principle: Computational molecular docking is used to predict the binding mode of a ligand (this compound) to the active site of a protein (NPP1) and to estimate the binding affinity.

  • Procedure:

    • Obtain the 3D structure of the NPP1 protein, either from a crystal structure or a homology model.

    • Prepare the 3D structure of the ligand (this compound).

    • Define the binding site on the NPP1 protein.

    • Use a docking software (e.g., AutoDock, Glide) to place the ligand into the binding site in various orientations and conformations.

    • Score the different poses based on a scoring function that estimates the binding energy.

    • Analyze the best-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Visualizations

Signaling Pathway

NPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_inhibitor Inhibition ATP ATP NPP1 NPP1 ATP->NPP1 Substrate AMP AMP NPP1->AMP Product PPi PPi NPP1->PPi Product CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 Substrate Adenosine Adenosine CD73->Adenosine Product P1_Receptor P1 Receptor Adenosine->P1_Receptor Activates Downstream_Signaling Downstream Signaling P1_Receptor->Downstream_Signaling Npp1_IN_1 This compound Npp1_IN_1->NPP1 Inhibits Experimental_Workflow cluster_workflow NPP1 Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (NPP1, Buffer, Substrate) start->prepare_reagents prepare_inhibitor Prepare this compound Dilutions start->prepare_inhibitor plate_setup Plate Setup (Enzyme, Buffer, Inhibitor) prepare_reagents->plate_setup prepare_inhibitor->plate_setup pre_incubation Pre-incubation (37°C) plate_setup->pre_incubation add_substrate Add Substrate (p-Nph-5'-TMP) pre_incubation->add_substrate reaction Enzymatic Reaction (37°C) add_substrate->reaction stop_reaction Stop Reaction reaction->stop_reaction read_plate Read Absorbance (400-405 nm) stop_reaction->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis end End data_analysis->end Mechanism_of_Action cluster_mechanism Mechanism of this compound Action Npp1_IN_1 This compound (Biphenyl Oxazole Derivative) Binding Binding to Active Site Npp1_IN_1->Binding NPP1_Enzyme NPP1 Enzyme (Active Site) NPP1_Enzyme->Binding Inhibition Inhibition of Enzymatic Activity Binding->Inhibition Blocked_Hydrolysis Blocked ATP Hydrolysis Inhibition->Blocked_Hydrolysis Reduced_Products Reduced Production of AMP and PPi Blocked_Hydrolysis->Reduced_Products

References

An In-Depth Technical Guide to NPP1-IN-1: A Selective ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme regulating extracellular nucleotide metabolism and has emerged as a significant therapeutic target in immuno-oncology and other diseases. This document provides a comprehensive technical overview of NPP1-IN-1, a potent and selective small molecule inhibitor of ENPP1. We will delve into its chemical properties, preclinical data, detailed experimental methodologies, and the signaling pathways it modulates. All quantitative data is presented in structured tables for clear comparison, and key processes are visualized using diagrams in the DOT language.

Introduction to ENPP1

ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular adenosine triphosphate (ATP) and other nucleotides to generate adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). This enzymatic activity plays a crucial role in various physiological and pathological processes, including bone mineralization, insulin signaling, and the regulation of the innate immune system.

In the context of cancer, ENPP1 has been identified as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway. By hydrolyzing the cGAS product, cyclic GMP-AMP (cGAMP), ENPP1 dampens the STING-mediated anti-tumor immune response. Therefore, inhibition of ENPP1 is a promising strategy to enhance innate immunity against cancer.

This compound: A Selective ENPP1 Inhibitor

This compound is a biphenyl oxazole derivative identified as a potent and selective inhibitor of ENPP1.[1][2] It offers a valuable tool for researchers studying the physiological and pathological roles of ENPP1 and serves as a lead compound for the development of novel therapeutics.

Chemical Properties

The chemical structure and properties of this compound are detailed below.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)-5-phenyl-1,3-oxazole
Molecular Formula C22H17NO2
Molecular Weight 327.38 g/mol
CAS Number 2493063-65-1
Chemical Structure (See Synthesis Protocol for visual representation)

Preclinical Data

This compound has been characterized by its inhibitory potency and selectivity against ENPP1. The available preclinical data is summarized below.

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Assay SubstrateReference
ENPP1 (NPP1) 0.15Thymidine 5'-monophosphate p-nitrophenyl ester[1][2]
ENPP3 (NPP3) 40Thymidine 5'-monophosphate p-nitrophenyl ester

The data demonstrates that this compound is a highly potent inhibitor of ENPP1 with a significant selectivity over the related isoform ENPP3.

Experimental Protocols

This section provides detailed methodologies for the synthesis and enzymatic evaluation of this compound, based on the procedures described in the scientific literature.

Synthesis of this compound (Compound 3n)

The synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction.[1][2]

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions Bromophenyloxazole Bromophenyloxazole Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Bromophenyloxazole->Suzuki_Coupling Boronic_Acid 4-Methoxyphenylboronic Acid Boronic_Acid->Suzuki_Coupling Catalyst Pd(PPh3)4 Catalyst->Suzuki_Coupling Base K2CO3 Base->Suzuki_Coupling Solvent Toluene/Water Solvent->Suzuki_Coupling Temperature Reflux Temperature->Suzuki_Coupling Purification Column Chromatography Suzuki_Coupling->Purification NPP1_IN_1 This compound (Compound 3n) Purification->NPP1_IN_1

Caption: Synthetic scheme for this compound via Suzuki coupling.

Materials:

  • 5-(4-bromophenyl)-2-phenyloxazole

  • 4-methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

Procedure:

  • To a solution of 5-(4-bromophenyl)-2-phenyloxazole (1.0 eq) in toluene, add 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and an aqueous solution of K2CO3 (2 M, 2.0 eq).

  • Heat the reaction mixture to reflux and stir under an inert atmosphere until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound.

ENPP1 Inhibition Assay

The inhibitory activity of this compound against ENPP1 is determined using a colorimetric assay with thymidine 5'-monophosphate p-nitrophenyl ester (p-Nph-5'-TMP) as the substrate.[1][2]

Experimental Workflow: ENPP1 Inhibition Assay

G Assay_Setup Prepare Assay Plate: - Buffer - ENPP1 Enzyme - this compound (or vehicle) Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Substrate_Addition Add Substrate (p-Nph-5'-TMP) Pre_incubation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis G cluster_cytosol Cytosol cluster_extracellular Extracellular Space cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING cGAMP->STING Activates cGAMP_ext Extracellular cGAMP cGAMP->cGAMP_ext Export TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Transcription ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP cGAMP_ext->ENPP1 Hydrolyzes NPP1_IN_1 This compound NPP1_IN_1->ENPP1 Inhibits

References

Investigating the Function of NPP1 using the Potent Inhibitor Npp1-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. As a key enzyme in purinergic signaling, NPP1 primarily catalyzes the hydrolysis of extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). This enzymatic activity is central to the regulation of bone mineralization, soft tissue calcification, insulin signaling, and immune responses. Dysregulation of NPP1 function has been implicated in a range of disorders, including generalized arterial calcification of infancy (GACI), hypophosphatemia, osteoarthritis, and type 2 diabetes.

The development of selective inhibitors is crucial for elucidating the multifaceted functions of NPP1 and for exploring its therapeutic potential. Npp1-IN-1 has emerged as a potent and selective inhibitor of NPP1, providing a valuable pharmacological tool for in vitro and in vivo investigations. This technical guide provides an in-depth overview of the function of NPP1 and the application of this compound as an investigative tool, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Data Presentation: The Inhibitory Profile of this compound

This compound exhibits high potency and selectivity for NPP1 over other related ectonucleotidases, such as NPP3. This selectivity is crucial for dissecting the specific roles of NPP1 in complex biological systems.

InhibitorTargetIC50 (µM)Reference
This compoundNPP10.15[1]
This compoundNPP340[1]

Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly higher potency of this compound for NPP1 compared to NPP3.

Core Signaling Pathways Involving NPP1

NPP1 is a central node in several critical signaling pathways. Its enzymatic activity directly modulates the availability of key signaling molecules, thereby influencing downstream cellular responses.

ATP Hydrolysis and Pyrophosphate Production

The primary function of NPP1 is the hydrolysis of extracellular ATP. This reaction is a key source of extracellular pyrophosphate (PPi), a potent inhibitor of soft tissue calcification that also provides a source of phosphate for bone mineralization.[2]

ATP_Hydrolysis cluster_extracellular Extracellular Space ATP ATP NPP1 NPP1 ATP->NPP1 AMP AMP NPP1->AMP PPi Pyrophosphate (PPi) NPP1->PPi Npp1_IN_1 This compound Npp1_IN_1->NPP1 Inhibition cGAMP_Hydrolysis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP NPP1 NPP1 cGAMP_ext->NPP1 STING STING cGAMP_ext->STING Activation AMP_GMP AMP + GMP NPP1->AMP_GMP Npp1_IN_1 This compound Npp1_IN_1->NPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Insulin_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Binding IRS IRS Proteins IR->IRS Phosphorylation NPP1 NPP1 NPP1->IR Inhibition of autophosphorylation Npp1_IN_1 This compound Npp1_IN_1->NPP1 Inhibition PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4

References

Npp1-IN-1: A Technical Guide for Cancer Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Npp1-IN-1 and its significance in the field of cancer immunology. This compound is a representative small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that has emerged as a critical negative regulator of the anti-tumor immune response. By targeting ENPP1, this compound and similar inhibitors offer a promising strategy to enhance innate immunity against cancer.

The Core Concept: Targeting ENPP1 to Unleash the STING Pathway

The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a pivotal component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular stress, including that found within the tumor microenvironment. Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately orchestrating a robust anti-tumor T-cell response.[1][2][3]

However, cancer cells have devised mechanisms to evade this surveillance. One such mechanism is the overexpression of ENPP1, a transmembrane glycoprotein that hydrolyzes extracellular cGAMP, effectively dampening the STING-mediated anti-tumor immune response.[4][5][6] This makes ENPP1 a compelling target for cancer immunotherapy. Small molecule inhibitors of ENPP1, such as this compound, block the enzymatic activity of ENPP1, thereby preventing the degradation of cGAMP and potentiating STING pathway activation.[7]

Quantitative Data on ENPP1 Inhibitors

The development of potent and selective ENPP1 inhibitors is a key focus of ongoing research. The following table summarizes key quantitative data for representative ENPP1 inhibitors, including this compound and other notable compounds, to provide a comparative overview of their potency.

CompoundTargetAssay TypeIC50/EC50/KiReference
Compound 1 (Thioacetamide derivative) ENPP1Enzymatic Assay (cGAMP substrate)Ki = 240 nM (pH 9.0), >10 µM (pH 7.4)[4]
Compound 2 (Developed from Compound 1) ENPP1Enzymatic Assay (cGAMP substrate)Ki = 9.5 nM (pH 9.0), 320 nM (pH 7.4)[4]
ZXP-8202 rhENPP1Enzymatic Assaypico-molar IC50[6]
ZXP-8202 ENPP1Cell-based Enzymatic AssayEC50 = 20 nM[6]
ZXP-8202 ENPP1IFNB1 Production Assay (MDA-MB-231/THP-1 co-culture)EC50 = 10 nM[6]
Adenosine 5'-α,β-methylene-γ-thiotriphosphate human membrane-bound NPP1Enzymatic Assay (p-Nph-5'-TMP substrate)Ki = 20 nM[8]
[TiW11CoO40]8– (PSB-POM141) human soluble NPP1Enzymatic Assay (ATP substrate)Ki = 1.46 nM[8]

Key Experimental Protocols

The evaluation of ENPP1 inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and anti-tumor efficacy. Below are detailed methodologies for key experiments.

ENPP1 Enzyme Activity Assay

Objective: To determine the in vitro potency of an inhibitor against ENPP1.

Methodology:

  • Enzyme and Substrate: Recombinant human or mouse ENPP1 is incubated with its substrate, cGAMP. A common method involves using radiolabeled [32P]cGAMP to facilitate detection of the hydrolysis products.[4]

  • Inhibitor Preparation: The test inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.

  • Reaction Conditions: The enzymatic reaction is typically carried out in a buffer containing Tris-HCl, NaCl, ZnCl2, and CaCl2 at a specific pH (e.g., 7.4 or 9.0) and temperature (e.g., 37°C).[4]

  • Assay Procedure:

    • ENPP1 enzyme is pre-incubated with varying concentrations of the inhibitor.

    • The reaction is initiated by the addition of cGAMP (containing a trace amount of [32P]cGAMP).

    • The reaction is allowed to proceed for a defined period and then stopped, often by the addition of EDTA.[4]

  • Detection and Analysis: The reaction products (AMP and GMP) are separated from the substrate (cGAMP) using thin-layer chromatography (TLC). The radioactivity of the spots corresponding to the substrate and products is quantified using a phosphorimager. The percentage of cGAMP hydrolysis is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

Cell-Based STING Activation Assay

Objective: To assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Methodology:

  • Cell Lines: A co-culture system is often employed. For instance, a high ENPP1-expressing cancer cell line (e.g., MDA-MB-231 breast cancer cells) is cultured with a reporter cell line that expresses a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an IRF3-responsive promoter (e.g., THP-1 dual reporter cells).[6]

  • Experimental Setup:

    • The ENPP1-expressing cells are treated with exogenous cGAMP in the presence of varying concentrations of the ENPP1 inhibitor.

    • After a suitable incubation period, the conditioned medium from these cells is transferred to the reporter cells.

    • The reporter cells are incubated with the conditioned medium to allow for STING activation and reporter gene expression.

  • Measurement of STING Activation: The level of reporter gene expression is quantified (e.g., by measuring luminescence or colorimetric change). This serves as a surrogate for the level of STING pathway activation. The EC50 value (the concentration of inhibitor that produces 50% of the maximal response) is then calculated.

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of the ENPP1 inhibitor in a living organism.

Methodology:

  • Animal Model: Syngeneic mouse tumor models are commonly used, where a mouse cancer cell line (e.g., CT26 colon carcinoma or 4T1 breast cancer) is implanted into immunocompetent mice of the same genetic background (e.g., BALB/c).[6][9]

  • Treatment Regimen: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The ENPP1 inhibitor is administered systemically (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Tumor volume is measured regularly throughout the study. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Survival Analysis: In some studies, the effect of the treatment on the overall survival of the mice is monitored.

  • Pharmacodynamic (PD) and Immune Cell Analysis: At the end of the study, tumors and spleens may be harvested to analyze the tumor microenvironment. This can include measuring the levels of cytokines (e.g., IFN-β) and infiltrating immune cells (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) using techniques like flow cytometry or immunohistochemistry.[9][10]

Visualizing the Molecular and Experimental Landscape

To better understand the core concepts, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.

Npp1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell T-Cell Response Tumor_Cell Tumor Cell cGAMP_ext Extracellular cGAMP Tumor_Cell->cGAMP_ext Release ENPP1 ENPP1 ENPP1->cGAMP_ext Hydrolysis cGAMP_ext->ENPP1 Substrate STING STING cGAMP_ext->STING Activation Npp1_IN_1 This compound Npp1_IN_1->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_I Type I Interferons IRF3->IFN_I Production T_Cell CD8+ T-Cell IFN_I->T_Cell Priming & Activation Tumor_Cell_Death Tumor Cell Death T_Cell->Tumor_Cell_Death Induces

Caption: this compound inhibits ENPP1, preserving extracellular cGAMP to activate the STING pathway in APCs, leading to an anti-tumor T-cell response.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Enzyme_Assay ENPP1 Enzymatic Assay (Determine IC50) Cell_Assay Cell-Based STING Activation Assay (Determine EC50) Enzyme_Assay->Cell_Assay Tumor_Model Syngeneic Mouse Tumor Model Cell_Assay->Tumor_Model Lead Compound Selection TGI Tumor Growth Inhibition (Efficacy) Tumor_Model->TGI PD_Analysis Pharmacodynamic Analysis (Immune Cell Infiltration) Tumor_Model->PD_Analysis

References

Unveiling the Biological intricacies of ENPP1: A Technical Guide Featuring Npp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding the multifaceted biological functions of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). With a focus on the utility of the potent and selective inhibitor, Npp1-IN-1, and other similar research compounds, this document provides a detailed overview of experimental methodologies, quantitative data, and the core signaling pathways regulated by ENPP1.

Core Functions and Biological Significance of ENPP1

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a pivotal role in various physiological and pathological processes.[1][2][3][4][5] Its primary enzymatic function involves the hydrolysis of extracellular nucleotides, most notably adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP).[1][2][3][6]

The hydrolysis of ATP by ENPP1 yields adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). PPi is a critical regulator of bone mineralization and soft tissue calcification.[7][8] Dysregulation of ENPP1-mediated PPi production is associated with several mineralization disorders, including generalized arterial calcification of infancy (GACI).[7]

Furthermore, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][3][9][10][11] By degrading the STING ligand 2'3'-cGAMP, ENPP1 dampens innate immune responses, a mechanism that has significant implications for cancer immunotherapy.[2][4][9][10][11][12] ENPP1's role extends to metabolic regulation, where it has been shown to interact with the insulin receptor and modulate insulin signaling, linking it to type 2 diabetes and obesity.[13][14][15]

This compound and Other Selective Inhibitors: Tools for Functional Investigation

The development of potent and selective inhibitors has been instrumental in elucidating the functions of ENPP1. This compound is one such inhibitor, demonstrating significant potency for ENPP1. The availability of these chemical probes allows for the controlled modulation of ENPP1 activity in various experimental models.

Quantitative Data on ENPP1 Inhibitors

The following table summarizes key quantitative data for this compound and other notable ENPP1 inhibitors, providing a comparative overview of their potency and efficacy in different experimental contexts.

InhibitorTargetIC50 / Ki / EC50Experimental SystemKey FindingsReference(s)
This compound NPP1IC50: 0.15 µMEnzymatic AssayPotent inhibition of ENPP1.
SR-8541A ENPP1Not specifiedPhase 1 Clinical Trial (Human)Good safety profile and oral bioavailability.[1]
STF-1623/CM-3163 ENPP1Ki < 2 nMEnzymatic Assay, In vivo mouse modelsDelays tumor growth in a breast cancer model. Exhibits long tumor residence time.[16][17][18]
ISM5939 ENPP1IC50: 0.63 nMEnzymatic AssayPotent inhibition of ENPP1.[10]
EC50: 330 nMMDA-MB-231 cell-based assayEffective cellular inhibition.[10]
TGI: 67% (monotherapy)MC38 syngeneic mouse modelSignificant tumor growth inhibition.[10]
TGI: 96% (with anti-PD-L1)MC38 syngeneic mouse modelSynergistic effect with immune checkpoint blockade.[10]
Compound 4e ENPP1IC50 < 1 µMMDA-MB-231 cell-based assayPotent cellular inhibition.[13]
STF-1084 ENPP1Ki: 33 nMEnzymatic AssayDelays tumor growth in cancer models.[13]
SR-8314 ENPP1Ki: 0.079 µMEnzymatic AssayPromotes STING activation and shows anti-tumor activity.[3]

Key Signaling Pathways Involving ENPP1

ENPP1 is a critical node in at least two major signaling pathways: the cGAS-STING innate immunity pathway and the insulin signaling pathway.

The cGAS-STING Pathway and its Negative Regulation by ENPP1

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 2'3'-cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 2'3'-cGAMP_ext->ENPP1 Hydrolysis STING STING 2'3'-cGAMP_ext->STING Activation (Paracrine) AMP_GMP AMP + GMP ENPP1->AMP_GMP Npp1_IN_1 This compound Npp1_IN_1->ENPP1 Inhibition CD73 CD73 AMP_GMP->CD73 Adenosine Adenosine CD73->Adenosine dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation 2'3'-cGAMP_int 2'3'-cGAMP cGAS->2'3'-cGAMP_int Synthesis from ATP/GTP ATP_GTP ATP + GTP 2'3'-cGAMP_int->2'3'-cGAMP_ext Export TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Upregulation

Diagram 1. The cGAS-STING signaling pathway and its negative regulation by ENPP1.

As depicted in Diagram 1, cytosolic double-stranded DNA (dsDNA) activates cGAS, which synthesizes 2'3'-cGAMP. This second messenger can be exported into the extracellular space where it can act in a paracrine manner to activate STING in neighboring cells. ENPP1, located on the cell surface, hydrolyzes extracellular 2'3'-cGAMP, thereby terminating the signal and suppressing the downstream production of type I interferons. This compound and similar inhibitors block this hydrolytic activity, leading to increased levels of extracellular 2'3'-cGAMP and enhanced STING-mediated anti-tumor immunity.[2][3][4][9][10][11][12] The product of 2'3'-cGAMP hydrolysis, AMP, can be further converted to the immunosuppressive molecule adenosine by CD73.[19]

ENPP1's Role in Insulin Signaling

ENPP1 has been shown to physically interact with the alpha subunit of the insulin receptor, thereby inhibiting insulin binding and subsequent downstream signaling. This inhibitory action contributes to insulin resistance.

Insulin_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binding IR_beta_phos Receptor Autophosphorylation (pY) Insulin_Receptor->IR_beta_phos Activation ENPP1 ENPP1 ENPP1->Insulin_Receptor Inhibition Npp1_IN_1 This compound Npp1_IN_1->ENPP1 Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) IR_beta_phos->Downstream_Signaling Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake

Diagram 2. Inhibition of insulin signaling by ENPP1.

Diagram 2 illustrates how ENPP1 can dampen insulin signaling. By inhibiting ENPP1 with this compound, the inhibitory effect on the insulin receptor is removed, potentially leading to improved insulin sensitivity and glucose uptake.[13][14][15]

Experimental Protocols for Studying ENPP1 Function

The following sections provide detailed methodologies for key experiments to investigate the biological roles of ENPP1 using this compound or other selective inhibitors.

Biochemical Assay for ENPP1 Enzymatic Activity

This protocol describes a common method to measure the enzymatic activity of ENPP1 and assess the potency of inhibitors.

Objective: To determine the IC50 of this compound for ENPP1 using a colorimetric or fluorescence-based assay.

Materials:

  • Recombinant human ENPP1

  • This compound or other test inhibitors

  • Substrate: p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or a fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 9.0, 1 mM MgCl2, 0.1 mM ZnCl2)

  • 96- or 384-well microplates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the ENPP1 enzyme to each well (except for the blank).

  • Add the serially diluted this compound or vehicle control to the wells.

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the substrate (e.g., pNP-TMP) to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction (if necessary, e.g., by adding NaOH for the pNP-TMP assay).

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow:

ENPP1_Biochemical_Assay Start Start Prepare_Inhibitor_Dilutions Prepare serial dilutions of this compound Start->Prepare_Inhibitor_Dilutions Add_ENPP1 Add ENPP1 enzyme to microplate wells Prepare_Inhibitor_Dilutions->Add_ENPP1 Add_Inhibitor Add inhibitor dilutions to wells Add_ENPP1->Add_Inhibitor Pre_incubate Pre-incubate enzyme and inhibitor Add_Inhibitor->Pre_incubate Add_Substrate Initiate reaction with substrate Pre_incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Signal Measure absorbance/fluorescence Incubate->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Diagram 3. Workflow for an ENPP1 biochemical assay.
Cell-Based cGAMP Hydrolysis and STING Activation Assay

This protocol assesses the ability of this compound to protect extracellular cGAMP from ENPP1-mediated degradation and subsequently activate the STING pathway in reporter cells.

Objective: To measure the effect of this compound on cGAMP-induced STING activation in a co-culture system.

Materials:

  • ENPP1-expressing cells (e.g., MDA-MB-231)

  • STING reporter cells (e.g., THP-1-Lucia™ ISG)

  • 2'3'-cGAMP

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1-2 hours.

  • Add a fixed concentration of 2'3'-cGAMP to the wells and incubate for a defined period (e.g., 4-6 hours) to allow for ENPP1-mediated hydrolysis.

  • Carefully collect the conditioned medium from each well.

  • Add the conditioned medium to the STING reporter cells that have been seeded in a separate 96-well plate.

  • Incubate the reporter cells for 18-24 hours to allow for STING activation and reporter gene expression.

  • Measure the luciferase activity in the reporter cells using a luminometer.

  • Analyze the data to determine the effect of this compound on preserving cGAMP and activating STING.

In Vitro Mineralization Assay

This assay evaluates the impact of ENPP1 inhibition on osteoblast-mediated mineralization.

Objective: To assess the effect of this compound on the formation of mineralized nodules by osteoblasts.

Materials:

  • Osteoblastic cell line (e.g., MC3T3-E1)

  • Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)

  • This compound

  • Alizarin Red S staining solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Microscope

Procedure:

  • Seed osteoblastic cells in multi-well plates and culture until confluent.

  • Induce osteogenic differentiation by replacing the growth medium with osteogenic differentiation medium.

  • Treat the cells with different concentrations of this compound or vehicle control. Refresh the medium and inhibitor every 2-3 days.

  • Continue the culture for 14-21 days to allow for the formation of mineralized nodules.

  • Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Stain the mineralized matrix with Alizarin Red S solution.[7][8][20][21][22]

  • Wash away the excess stain and visualize the red-stained calcium deposits under a microscope.

  • For quantification, the stain can be extracted and the absorbance measured.

Conclusion and Future Directions

ENPP1 is a multifaceted enzyme with critical roles in immunity, metabolism, and biomineralization. The development of potent and selective inhibitors like this compound has provided invaluable tools to dissect its biological functions and explore its therapeutic potential. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate roles of ENPP1 in health and disease. Future research will likely focus on the clinical translation of ENPP1 inhibitors, particularly in the context of cancer immunotherapy and the treatment of mineralization disorders. The continued exploration of the complex signaling networks regulated by ENPP1 will undoubtedly unveil new therapeutic opportunities.

References

Npp1-IN-1: A Technical Guide to its Impact on Extracellular ATP Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Npp1-IN-1, a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), and its consequential effects on extracellular adenosine triphosphate (ATP) levels. This document details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this inhibitor.

Introduction to NPP1 and its Role in Extracellular Nucleotide Metabolism

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a crucial membrane-bound enzyme that plays a significant role in regulating the extracellular concentration of nucleotides. Its primary function is the hydrolysis of ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). This enzymatic activity is a key step in purinergic signaling, a ubiquitous cell-to-cell communication pathway mediated by extracellular nucleotides and nucleosides. The regulation of extracellular ATP levels by NPP1 influences a wide array of physiological and pathological processes, including bone mineralization, insulin signaling, and immune responses. Dysregulation of NPP1 activity has been implicated in conditions such as chondrocalcinosis, cancer, and type 2 diabetes.[1]

This compound: A Potent and Selective NPP1 Inhibitor

This compound is a potent inhibitor of NPP1.[2][3][4] It belongs to a class of biphenyl oxazole derivatives.[1] By inhibiting NPP1, this compound effectively blocks the hydrolysis of extracellular ATP, leading to an increase in its local concentration. This modulation of purinergic signaling makes this compound a valuable tool for studying the physiological roles of NPP1 and a potential therapeutic agent for diseases associated with NPP1 dysregulation.

Quantitative Efficacy of this compound

The inhibitory potency of this compound has been quantified against human NPP1 and its closely related isoform, NPP3. The available data are summarized in the table below.

InhibitorTargetSubstrateIC50KiSource
This compound NPP1Thymidine 5'-monophosphate para-nitrophenyl ester0.15 µM-[1][2][3]
This compound NPP3Thymidine 5'-monophosphate para-nitrophenyl ester40 µM-[2][3]
Ethis compound ENPP1 (NPP1)2'3'-cGAMP-≤100 nM[5]
Ethis compound ENPP1 (NPP1)p-nitrophenyl 5'-adenosine monophosphate (AMP-pNP)-100-1,000 nM[5]

Note: Ethis compound is another designation for what appears to be the same or a very similar compound, based on its inhibitory profile.

Mechanism of Action: Modulation of the NPP1 Signaling Pathway

NPP1 is a key enzyme in the degradation cascade of extracellular ATP. By inhibiting NPP1, this compound prevents the conversion of ATP to AMP and PPi. This leads to a sustained level of extracellular ATP, which can then activate various purinergic P2 receptors on the cell surface, triggering downstream signaling events. The following diagram illustrates the central role of NPP1 in this pathway and the point of intervention for this compound.

NPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP Extracellular ATP NPP1 NPP1 ATP->NPP1 Substrate P2_Receptor P2 Receptors ATP->P2_Receptor Activation AMP_PPi AMP + PPi NPP1->AMP_PPi Hydrolysis Npp1_IN_1 This compound Npp1_IN_1->NPP1 Inhibition Downstream Downstream Signaling P2_Receptor->Downstream

NPP1 signaling and this compound inhibition.

Experimental Protocols

The following sections detail the typical methodologies employed to characterize the inhibitory activity of compounds like this compound and to measure their effect on extracellular ATP levels.

In Vitro NPP1 Inhibition Assay

This protocol is based on the methods described for the characterization of similar NPP1 inhibitors.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against NPP1.

Materials:

  • Recombinant human NPP1 enzyme

  • Thymidine 5'-monophosphate p-nitrophenyl ester (p-Nph-5'-TMP) as a chromogenic substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 9.0, containing MgCl2 and CaCl2)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed concentration of recombinant human NPP1 to each well of a 96-well plate.

  • Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, p-Nph-5'-TMP, to each well.

  • Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 405 nm over time using a microplate reader. The product, p-nitrophenol, is yellow.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NPP1_Inhibition_Assay_Workflow Start Start Prepare_Inhibitor Prepare this compound Serial Dilutions Start->Prepare_Inhibitor Add_Enzyme Add NPP1 Enzyme to Microplate Wells Prepare_Inhibitor->Add_Enzyme Add_Inhibitor Add this compound Dilutions and Incubate Add_Enzyme->Add_Inhibitor Add_Substrate Add Chromogenic Substrate (p-Nph-5'-TMP) Add_Inhibitor->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for NPP1 inhibition assay.
Measurement of Extracellular ATP Levels

This protocol describes a common method for quantifying extracellular ATP in cell culture following treatment with an NPP1 inhibitor.

Objective: To measure the effect of this compound on the concentration of extracellular ATP in a cell-based system.

Materials:

  • Cell line expressing NPP1 (e.g., HEK293 cells overexpressing NPP1)

  • Cell culture medium

  • This compound

  • ATP standard solution

  • Luciferin-luciferase-based ATP assay kit

  • Luminometer

Procedure:

  • Seed the NPP1-expressing cells in a 96-well plate and culture until they reach the desired confluency.

  • Replace the culture medium with a fresh, serum-free medium.

  • Treat the cells with different concentrations of this compound or a vehicle control (DMSO) for a specific duration.

  • At the end of the treatment period, carefully collect the cell culture supernatant.

  • Prepare an ATP standard curve according to the assay kit manufacturer's instructions.

  • In a separate opaque 96-well plate, add the collected supernatants and the ATP standards.

  • Add the luciferin-luciferase reagent to each well.

  • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Calculate the extracellular ATP concentration in the samples by comparing their luminescence values to the ATP standard curve.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of NPP1 in health and disease. Its high potency and selectivity make it suitable for in vitro and potentially in vivo studies aimed at understanding the complex interplay of purinergic signaling. The experimental protocols outlined in this guide provide a framework for researchers to further explore the effects of this compound and other NPP1 inhibitors on extracellular ATP metabolism and its downstream consequences. The continued development and characterization of such inhibitors hold promise for novel therapeutic strategies targeting NPP1-related pathologies.

References

Unlocking the Therapeutic Promise of Npp1-IN-1: A Technical Guide to a Novel STING Pathway Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of Npp1-IN-1, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). As a key negative regulator of the STING (Stimulator of Interferon Genes) pathway, NPP1 has emerged as a critical target in immuno-oncology. This document details the mechanism of action of NPP1 inhibitors, provides a comparative analysis of their potency, outlines key experimental protocols for their evaluation, and visualizes the intricate signaling and experimental workflows. While focusing on the promising attributes of this compound, this guide also incorporates data from other well-characterized NPP1 inhibitors to provide a comprehensive overview of the therapeutic landscape.

The Therapeutic Rationale for NPP1 Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[1] One of its key functions is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), the endogenous ligand and activator of the STING pathway.[2] The cGAS-STING pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within cancer cells.

In the tumor microenvironment (TME), cancer cells can release 2'3'-cGAMP, which then acts as a paracrine signaling molecule to activate STING in adjacent immune cells, particularly dendritic cells (DCs). This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.

However, many tumors overexpress NPP1 on their surface, effectively creating an "immunosuppressive shield" by degrading extracellular 2'3'-cGAMP before it can activate the STING pathway in immune cells.[2] This mechanism allows tumors to evade immune surveillance and resist immunotherapy.

NPP1 inhibitors, such as this compound, block the enzymatic activity of NPP1, thereby preventing the degradation of 2'3'-cGAMP in the TME. This leads to an accumulation of extracellular 2'3'-cGAMP, robust activation of the STING pathway, and a subsequent anti-tumor immune response. This approach represents a promising strategy to convert "cold" tumors, which are poorly infiltrated by immune cells, into "hot," immune-responsive tumors.

Quantitative Analysis of NPP1 Inhibitors

A growing number of small molecule inhibitors of NPP1 have been developed and characterized. This section provides a comparative summary of the in vitro potency of this compound and other notable NPP1 inhibitors.

CompoundTargetAssay SubstrateIC50 (µM)Ki (nM)Reference
This compound (Compound 3n) NPP1p-Nph-5'-TMP0.15-[Ahmad et al., 2020]
This compound (Compound 3n)NPP3p-Nph-5'-TMP40-[Ahmad et al., 2020]
RBS2418ENPP1cGAMP-0.14[AACR, 2024]
RBS2418ENPP1ATP-0.13[AACR, 2024]
ISM5939ENPP1-0.00063-[SITC, 2023]
STF-1623ENPP1cGAMP0.0014 (fxENPP1)-[bioRxiv, 2025]
Compound 31ENPP1-0.01468-[PubMed, 2025]
ZXP-8202rhENPP1-pico-molar-[AACR, 2021]
CompoundCell-Based AssayEC50 (nM)In Vivo ModelRouteDoseTumor Growth Inhibition (TGI)Reference
ISM5939MDA-MB-231 (cGAMP ELISA)330MC38p.o. BID30 mg/kg67% (monotherapy)[SITC, 2023]
ISM5939--MC38p.o. BID30 mg/kg96% (in combination with anti-PD-L1)[SITC, 2023]
Unnamed Candidate 1--CT-26i.v.25 mg/kg53% (monotherapy)[JITC, 2022]
Unnamed Candidate 1--CT-26i.v.25 mg/kg81% (in combination with anti-PD-L1)[JITC, 2022]
Unnamed Candidate 2--CT-26p.o.25 mg/kg39% (monotherapy)[JITC, 2022]
Unnamed Candidate 2--CT-26p.o.25 mg/kg86% (in combination with anti-PD-L1)[JITC, 2022]
Insilico Medicine Cpd--MC38--67% (single dose, monotherapy)[Insilico Medicine]

Signaling Pathways and Experimental Workflows

The cGAS-STING Signaling Pathway

The following diagram illustrates the central role of NPP1 in modulating the cGAS-STING pathway and how this compound intervenes to promote an anti-tumor immune response.

cGAS_STING_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported NPP1 NPP1 degraded_cGAMP Inactive Metabolites NPP1->degraded_cGAMP hydrolyzes STING STING cGAMP_extra->STING activates Npp1_IN_1 This compound Npp1_IN_1->NPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Type_I_IFN Type I Interferons (IFN-α, IFN-β) pIRF3->Type_I_IFN induces transcription CTL_activation T-Cell Priming & Activation Type_I_IFN->CTL_activation promotes Tumor_Cell_Killing Tumor Cell Killing CTL_activation->Tumor_Cell_Killing leads to

Caption: The cGAS-STING pathway and the inhibitory role of this compound.

Experimental Workflow for Evaluating NPP1 Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel NPP1 inhibitor like this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_combination Combination Therapy Studies enzymatic_assay NPP1 Enzymatic Assay (p-Nph-5'-TMP substrate) Determine IC50 sting_reporter STING Reporter Assay (e.g., THP-1 Dual™ cells) Measure IFN-β induction enzymatic_assay->sting_reporter selectivity Selectivity Assays (vs. other NPPs, PDEs) sting_reporter->selectivity syngeneic_model Syngeneic Mouse Tumor Model (e.g., CT26, MC38) selectivity->syngeneic_model Lead Candidate Selection dosing Drug Administration (p.o. or i.p.) syngeneic_model->dosing tumor_growth Tumor Growth Monitoring dosing->tumor_growth pk_pd Pharmacokinetics & Pharmacodynamics dosing->pk_pd immune_profiling Immune Profiling (Flow Cytometry of TILs) tumor_growth->immune_profiling combo_pd1 Combination with anti-PD-1/PD-L1 immune_profiling->combo_pd1 Rationale for Combination combo_rt Combination with Radiotherapy

Caption: Preclinical evaluation workflow for NPP1 inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of NPP1 inhibitors.

In Vitro NPP1 Enzymatic Inhibition Assay

This protocol is adapted from methodologies used for the characterization of various NPP1 inhibitors with the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human NPP1 (rhNPP1).

Materials:

  • Recombinant Human ENPP-1 (rhENPP-1)

  • Assay Buffer: 50 mM Tris-HCl, 250 mM NaCl, 500 µM CaCl2, 10 µM ZnCl2, pH 9.5

  • Substrate: p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP), 100 mM stock in deionized water

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1% (v/v).

  • In a 96-well plate, add 50 µL of the diluted test compound solutions or vehicle control (Assay Buffer with the same percentage of DMSO).

  • Add 25 µL of rhENPP-1 solution (e.g., 1 nM final concentration) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the p-Nph-5'-TMP substrate solution (e.g., 200 µM final concentration).

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Measure the absorbance of the produced p-nitrophenolate at 405 nm using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.

STING Activation Reporter Assay

This protocol describes a method to assess the ability of an NPP1 inhibitor to rescue 2'3'-cGAMP-mediated STING activation in a cellular context.

Objective: To measure the induction of an interferon-stimulated response element (ISRE) driven reporter gene (e.g., Lucia luciferase) in response to NPP1 inhibition.

Materials:

  • THP-1 Dual™ reporter cells (InvivoGen)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)

  • 2'3'-cGAMP

  • Test compound (e.g., this compound)

  • QUANTI-Luc™ reagent (InvivoGen)

  • White, flat-bottom 96-well plates

  • Luminometer

Procedure:

  • Seed THP-1 Dual™ cells in a 96-well plate at a density of approximately 100,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Add the diluted test compound to the cells.

  • Immediately add 2'3'-cGAMP to the wells at a final concentration known to be hydrolyzed by endogenous NPP1 in these cells (e.g., 25 µM).

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

  • Transfer 20 µL of the cell culture supernatant from each well to a white 96-well plate.

  • Add 50 µL of the QUANTI-Luc™ reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an NPP1 inhibitor in a syngeneic mouse model.

Objective: To assess the effect of an NPP1 inhibitor, alone or in combination with other therapies, on tumor growth and the tumor immune microenvironment.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Syngeneic tumor cells (e.g., CT26 or MC38)

  • Test compound (NPP1 inhibitor) formulated for in vivo administration (e.g., in a solution of DMSO/saline)

  • Calipers for tumor measurement

  • Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD45, -CD3, -CD4, -CD8, -CD11c, -F4/80)

Procedure:

  • Subcutaneously inject a suspension of tumor cells (e.g., 0.5 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, NPP1 inhibitor monotherapy, anti-PD-1 monotherapy, combination therapy).

  • Administer the NPP1 inhibitor and other treatments according to the planned schedule (e.g., daily oral gavage or intraperitoneal injection for a specified number of days).[3]

  • Continue to measure tumor volume and body weight every 2-3 days.

  • At the end of the study (or when tumors reach a humane endpoint), euthanize the mice and excise the tumors.

  • A portion of the tumor can be fixed for immunohistochemistry, while the remainder is processed into a single-cell suspension for flow cytometric analysis of tumor-infiltrating immune cells.

  • Analyze tumor growth curves and immune cell population data to determine the efficacy of the treatment.

Conclusion and Future Directions

This compound and other potent NPP1 inhibitors represent a promising new class of immuno-oncology agents. By targeting a key mechanism of immune evasion, these compounds have the potential to sensitize a broad range of "cold" tumors to immune-mediated destruction. The data presented in this guide highlight the significant anti-tumor activity of NPP1 inhibitors, both as monotherapies and in combination with immune checkpoint blockade.

Future research should focus on the continued clinical development of lead NPP1 inhibitors, including comprehensive safety and efficacy profiling in human trials. Further investigation into the intricate interplay between NPP1 inhibition, the tumor microenvironment, and various cancer types will be crucial for optimizing therapeutic strategies and identifying patient populations most likely to benefit from this innovative approach to cancer immunotherapy. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

Npp1-IN-1: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic research applications of Npp1-IN-1, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). This document details its mechanism of action, summarizes key quantitative data, provides methodological insights for crucial experiments, and visualizes relevant signaling pathways.

Introduction to NPP1 and the Role of this compound

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It hydrolyzes extracellular nucleotides, most notably ATP, to generate adenosine monophosphate (AMP) and pyrophosphate (PPi).[1][2][3] NPP1 is a key regulator in purinergic signaling, bone mineralization, and insulin signaling.[2][4][5] Recently, NPP1 has gained significant attention for its role as a negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[6][7] By hydrolyzing the STING agonist 2'3'-cGAMP, NPP1 dampens anti-tumor and anti-viral immune responses.[6][7]

This compound is a potent and selective small molecule inhibitor of NPP1.[8] Its ability to block the enzymatic activity of NPP1 makes it a valuable tool for investigating the biological functions of this enzyme and for exploring its therapeutic potential, particularly in the field of immuno-oncology.[1]

Physicochemical Properties and In Vitro Efficacy

This compound demonstrates high potency and selectivity for NPP1 over other related enzymes like NPP3. This selectivity is crucial for dissecting the specific roles of NPP1 in complex biological systems.

PropertyValueReference
IC50 for NPP1 0.15 µM[8]
IC50 for NPP3 40 µM[8]
CAS Number 2289728-58-9[1]
Molecular Formula C17H17N3O3S[1]
Molecular Weight 343.40 g/mol [1]
Appearance White to off-white solid[1]

Storage and Stability: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 2 years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[8]

Basic Research Applications and Experimental Data

The primary application of this compound in basic research lies in its ability to potentiate the cGAS-STING pathway by preventing the degradation of 2'3'-cGAMP. This has significant implications for cancer immunology research.

Modulation of the cGAS-STING Pathway and Anti-Tumor Immunity

In a study investigating the role of the JUN-ENPP1-cGAS-STING axis in bladder cancer, this compound was used to chemically inhibit NPP1. The study demonstrated that inhibition of NPP1 by this compound could restore the cytotoxic function of CD8+ T cells.[1]

Quantitative Data from a Bladder Cancer Study:

Experimental ConditionMeasured ParameterResultReference
Co-culture of ENPP1-overexpressing bladder cancer cells with CD8+ T cells + this compoundIFN-γ secretionSignificant increase compared to control[1]
Co-culture of ENPP1-overexpressing bladder cancer cells with CD8+ T cells + this compoundGranzyme B (Gzms-B) secretionSignificant increase compared to control[1]

These findings suggest that this compound can be utilized to enhance anti-tumor immune responses by overcoming the immunosuppressive effects of NPP1.

Key Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not fully available, this section provides an overview of the methodologies used in studies featuring this compound, based on the descriptions provided.

In Vitro CD8+ T Cell Co-culture and Cytotoxicity Assay

This assay is designed to assess the impact of NPP1 inhibition on the ability of CD8+ T cells to recognize and kill tumor cells.

Workflow:

G cluster_0 Cell Preparation cluster_1 Co-culture and Treatment cluster_2 Analysis Tumor_Cells Plate ENPP1-overexpressing bladder cancer cells Co_culture Add activated CD8+ T cells to tumor cell culture Tumor_Cells->Co_culture T_Cells Isolate and activate CD8+ T cells T_Cells->Co_culture Treatment Treat co-culture with This compound or vehicle control Co_culture->Treatment Supernatant_Collection Collect supernatant after 48-72 hours Treatment->Supernatant_Collection ELISA Measure IFN-γ and Granzyme B levels by ELISA Supernatant_Collection->ELISA

Figure 1. Workflow for CD8+ T cell co-culture and cytotoxicity assay.

Methodology Outline:

  • Cell Culture: Bladder cancer cell lines (e.g., UMUC3 or 253J) are cultured. For overexpression studies, cells are transfected with a vector expressing human ENPP1.

  • CD8+ T Cell Isolation and Activation: Primary human CD8+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) and activated using anti-CD3 and anti-CD28 antibodies.

  • Co-culture: Activated CD8+ T cells are added to the cultured bladder cancer cells at a specific effector-to-target ratio.

  • Treatment: The co-culture is treated with this compound at a desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO).

  • Cytokine Measurement: After a 48-72 hour incubation period, the supernatant is collected, and the concentrations of IFN-γ and Granzyme B are quantified using a commercial ELISA kit.

In Vivo Tumor Models

This compound can be used in in vivo models to assess its anti-tumor efficacy, often in combination with other immunotherapies like PD-L1 blockade.[1]

Workflow:

G cluster_0 Tumor Implantation cluster_1 Treatment Regimen cluster_2 Monitoring and Analysis Tumor_Implantation Subcutaneously implant tumor cells into nude mice Randomization Randomize mice into treatment groups Tumor_Implantation->Randomization Treatment Administer this compound, anti-PD-L1, combination, or vehicle control Randomization->Treatment Tumor_Measurement Measure tumor volume periodically Treatment->Tumor_Measurement IHC Perform immunohistochemistry on tumor tissues for CD8+ T cells Tumor_Measurement->IHC

Figure 2. Workflow for in vivo tumor model with this compound treatment.

Methodology Outline:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used for xenograft studies with human cancer cell lines.

  • Tumor Cell Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered, typically via intraperitoneal injection. A common vehicle for in vivo administration is 10% DMSO in corn oil.[8] Combination therapies may include co-administration of checkpoint inhibitors like anti-PD-L1 antibodies.

  • Tumor Growth Monitoring: Tumor volume is measured at regular intervals using calipers.

  • Immunohistochemistry: At the end of the study, tumors are excised, fixed, and sectioned. Immunohistochemical staining is performed to quantify the infiltration of immune cells, such as CD8+ T cells, within the tumor microenvironment.

Signaling Pathways Involving NPP1

This compound is a valuable tool for dissecting the role of NPP1 in multiple signaling pathways.

NPP1 in the cGAS-STING Pathway

NPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular 2'3'-cGAMP, thus preventing its entry into adjacent cells and subsequent activation of STING. Inhibition of NPP1 with this compound preserves extracellular 2'3'-cGAMP, leading to enhanced STING signaling and a downstream anti-tumor immune response.

G cluster_0 Tumor Cell cluster_1 Extracellular Space cluster_2 Antigen Presenting Cell cGAS cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out Export NPP1 NPP1 cGAMP_out->NPP1 STING STING cGAMP_out->STING Import AMP_GMP AMP + GMP NPP1->AMP_GMP Hydrolysis Npp1_IN_1 This compound Npp1_IN_1->NPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN IRF3->IFN

Figure 3. this compound blocks NPP1-mediated hydrolysis of 2'3'-cGAMP.
NPP1 in Purinergic Signaling

NPP1 hydrolyzes extracellular ATP to AMP, which can be further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73). By inhibiting NPP1, this compound can reduce the production of adenosine in the tumor microenvironment, thereby alleviating immunosuppression.

G cluster_0 Extracellular Space cluster_1 Immune Cell ATP ATP NPP1 NPP1 ATP->NPP1 AMP AMP NPP1->AMP Hydrolysis CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine A2AR A2A Receptor Adenosine->A2AR Npp1_IN_1 This compound Npp1_IN_1->NPP1 cAMP cAMP A2AR->cAMP Suppression Immunosuppression cAMP->Suppression

Figure 4. this compound inhibits a key step in the generation of adenosine.
NPP1 in Insulin Signaling

NPP1 can directly interact with the insulin receptor, leading to the inhibition of insulin signaling. This function is independent of its catalytic activity. While this compound acts as a catalytic inhibitor, its utility in studying the non-catalytic roles of NPP1 in insulin resistance is an area for further investigation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Phosphorylation Insulin_Receptor->IRS Activation NPP1 NPP1 NPP1->Insulin_Receptor Inhibition PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake

Figure 5. NPP1's inhibitory role in the insulin signaling pathway.

Conclusion

This compound is a powerful and selective research tool for elucidating the multifaceted roles of NPP1. Its primary application in current basic research is focused on the potentiation of the cGAS-STING pathway through the inhibition of 2'3'-cGAMP hydrolysis. This makes this compound an invaluable asset for immuno-oncology research, with the potential to enhance anti-tumor immunity. Further studies are warranted to explore its utility in investigating the roles of NPP1 in purinergic signaling, bone metabolism, and insulin resistance. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Npp1-IN-1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a transmembrane glycoprotein that plays a crucial role in the hydrolysis of extracellular nucleotides, primarily converting adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi)[1][2]. This enzymatic activity is implicated in a variety of physiological and pathological processes, including bone mineralization, insulin signaling, and immune responses[1][3]. Dysregulation of NPP1 activity has been linked to conditions such as tissue calcification and cancer[1][3].

Npp1-IN-1 is a potent and selective inhibitor of NPP1, making it a valuable tool for studying the biological functions of this enzyme and for therapeutic development. This document provides detailed protocols for the in vitro assessment of this compound activity.

Quantitative Data

The inhibitory potency of this compound against NPP1 has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

CompoundTargetIC50 (µM)Assay Substrate
This compoundNPP10.15Not specified
This compoundNPP340Not specified

Data sourced from commercially available information.

Signaling Pathway and Experimental Workflow

To understand the mechanism of inhibition and the experimental procedure, the following diagrams illustrate the NPP1 enzymatic reaction and a typical workflow for an in vitro inhibition assay.

NPP1_Reaction ATP ATP (Substrate) NPP1 NPP1 Enzyme ATP->NPP1 Binds to active site AMP AMP (Product) NPP1->AMP Produces PPi PPi (Product) NPP1->PPi Produces Inhibitor This compound (Inhibitor) Inhibitor->NPP1 Inhibits

Caption: Enzymatic reaction of NPP1 and the inhibitory action of this compound.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Plate Dispense Reagents into Microplate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Measure Measure Signal (e.g., Absorbance at 405 nm) Incubate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: General workflow for an in vitro NPP1 inhibition assay.

Experimental Protocols

This section details a colorimetric in vitro assay protocol suitable for determining the IC50 value of this compound against human NPP1 (hENPP1). This protocol is based on the hydrolysis of the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP), which releases the chromogenic product p-nitrophenolate, detectable by spectrophotometry.

Materials and Reagents:

  • Recombinant human ENPP1 (hENPP1)

  • This compound

  • p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) (Substrate)

  • Tris-HCl

  • Sodium Chloride (NaCl)

  • Calcium Chloride (CaCl2)

  • Zinc Chloride (ZnCl2)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well or 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Assay Buffer Preparation:

Prepare an assay buffer consisting of 50 mM Tris-HCl, 250 mM NaCl, 500 µM CaCl2, and 10 µM ZnCl2. Adjust the pH to 9.5 for optimal enzyme activity or to 7.4 to mimic physiological conditions[4].

Solution Preparation:

  • hENPP1 Solution: Prepare a stock solution of hENPP1 in assay buffer. The final concentration in the assay will be approximately 1 nM[4].

  • Substrate Solution: Prepare a stock solution of p-Nph-5'-TMP in the assay buffer. The final concentration in the assay will be 200 µM[4].

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent effects.

Assay Procedure:

  • Plate Setup:

    • Blank wells: Add assay buffer and substrate solution (no enzyme).

    • Control wells (100% activity): Add assay buffer, hENPP1 solution, and DMSO (at the same final concentration as the inhibitor wells).

    • Inhibitor wells: Add assay buffer, hENPP1 solution, and the desired concentrations of this compound.

  • Reaction Initiation:

    • To each well, add 20 µL of the hENPP1 solution[4].

    • Add 5 µL of the serially diluted this compound solutions or DMSO for the control wells[4].

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding 25 µL of the p-Nph-5'-TMP substrate solution to all wells[4]. The total reaction volume will be 50 µL[4].

  • Incubation: Incubate the microplate at 37°C for 30-60 minutes[4]. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenolate produced.

Data Analysis:

  • Subtract Blank: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

  • Calculate Percent Inhibition: Calculate the percentage of NPP1 inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Alternative Assay Method: Transcreener® AMP²/GMP² Assay

For high-throughput screening, a fluorescence polarization (FP) or time-resolved fluorescence energy transfer (TR-FRET) based assay, such as the Transcreener® AMP²/GMP² Assay, can be employed. This assay directly detects the AMP or GMP produced from the hydrolysis of ATP or cGAMP, respectively[3][5]. This method offers high sensitivity and is suitable for automated screening of large compound libraries. The assay involves an antibody selective for AMP/GMP and a fluorescent tracer. The product of the enzymatic reaction (AMP/GMP) displaces the tracer from the antibody, leading to a change in the fluorescence signal[3][5].

References

Preparation of Npp1-IN-1 Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of Npp1-IN-1, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1), using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor of NPP1, an enzyme involved in various physiological and pathological processes, including bone mineralization, insulin signaling, and cancer progression.[1] Accurate preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its therapeutic potential.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and its preparation in DMSO are summarized in the table below.

ParameterValueReference
Molecular Weight 391.46 g/mol [2][3][4][5]
CAS Number 2493063-65-1[2][3][4][5]
Appearance Light yellow to yellow solid[2][3][4][5]
Solubility in DMSO 100 mg/mL[2][3][4][5]
Molar Concentration at Max Solubility 255.45 mM[2][3][4][5]
Recommended Storage of Solid 4°C, protect from light[2][3][4][5]
Recommended Storage of Stock Solution -20°C for up to 1 month (protect from light) or -80°C for up to 6 months (protect from light)[2][3][4][5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.91 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 moles

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 moles x 391.46 g/mol = 0.00391 g = 3.91 mg

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM stock solution with 3.91 mg of this compound, add 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[2][3][4][5]

  • Dissolution:

    • Vortexing: Close the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

    • Sonication: If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic bath for 5-10 minutes.[2][3][4][5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3][4][5] All stock solutions should be protected from light.[2][3][4][5]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Mix Add_DMSO->Vortex Sonicate Sonicate if Necessary Vortex->Sonicate if not fully dissolved Aliquot Aliquot into Single-Use Volumes Vortex->Aliquot Sonicate->Aliquot Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store

Caption: Workflow for this compound Stock Solution Preparation

Signaling Pathway Context

This compound targets the Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) enzyme. NPP1 is a membrane-bound enzyme that hydrolyzes extracellular ATP to produce AMP and pyrophosphate (PPi).[1] This process is a key step in regulating extracellular nucleotide and pyrophosphate levels, which in turn influences various signaling pathways.

The diagram below provides a simplified overview of the canonical pathway involving NPP1.

G Simplified NPP1 Signaling Pathway cluster_extracellular Extracellular Space cluster_inhibitor Inhibition ATP ATP NPP1 NPP1 ATP->NPP1 Substrate AMP AMP PPi PPi NPP1->AMP Product NPP1->PPi Product Npp1_IN_1 This compound Npp1_IN_1->NPP1 Inhibits

Caption: Simplified NPP1 Signaling Pathway

References

Application Notes and Protocols for Npp1-IN-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Npp1-IN-1, a potent inhibitor of Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), for use in cell culture experiments. This document includes details on its mechanism of action, recommended concentration ranges, and detailed protocols for its application in cell-based assays.

Introduction to this compound

This compound is a valuable research tool for investigating the physiological and pathological roles of NPP1. NPP1 is a key enzyme that hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1] This enzymatic activity is crucial in various biological processes, including bone mineralization, insulin signaling, and the regulation of the innate immune response through the cGAS-STING pathway.[2][3][4] Dysregulation of NPP1 activity has been implicated in diseases such as osteoarthritis, type 2 diabetes, and cancer.[5][6]

This compound exhibits high potency and selectivity for NPP1, making it a precise tool for studying NPP1-mediated pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant ENPP1 inhibitors. This information provides a basis for determining appropriate concentrations for cell culture experiments.

Compound/InhibitorTargetAssay TypeIC50 / EC50 / KiCell Line(s)Reference(s)
This compound NPP1Biochemical AssayIC50: 0.15 µM -[7]
This compoundNPP3Biochemical AssayIC50: 40 µM-[7]
Adenosine 5'-α,β-methylene-γ-thiotriphosphateNPP1Biochemical AssayKi: 20 nMHuman membrane-bound NPP1[5]
PSB-POM141NPP1Biochemical Assay (vs. ATP)Ki: 1.46 nMHuman soluble NPP1[5]

Signaling Pathways

NPP1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical signaling pathway of NPP1 and the point of intervention for this compound. NPP1, a transmembrane protein, hydrolyzes extracellular ATP into AMP and PPi. PPi is a key regulator of mineralization, while AMP can be further converted to the immunosuppressive molecule adenosine. This compound directly inhibits the enzymatic activity of NPP1, thus blocking these downstream effects.

NPP1_Signaling cluster_extracellular Extracellular Space cluster_membrane ATP ATP NPP1 NPP1 ATP->NPP1 Substrate AMP AMP Adenosine Adenosine AMP->Adenosine (via CD73) PPi PPi Npp1_IN_1 This compound Npp1_IN_1->NPP1 Inhibition NPP1->AMP NPP1->PPi

Caption: NPP1 hydrolyzes extracellular ATP, a process inhibited by this compound.

NPP1's Role in the cGAS-STING Pathway

NPP1 has been identified as a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an interferon response. NPP1 can hydrolyze the STING agonist 2'3'-cGAMP. Inhibition of NPP1 can, therefore, enhance STING-mediated anti-tumor immunity.

STING_Pathway cluster_cytosol Cytosol cluster_extracellular_sting Extracellular Space dsDNA dsDNA cGAS cGAS dsDNA->cGAS 2'3'-cGAMP_cyto 2'3'-cGAMP cGAS->2'3'-cGAMP_cyto STING STING 2'3'-cGAMP_cyto->STING 2'3'-cGAMP_extra 2'3'-cGAMP 2'3'-cGAMP_cyto->2'3'-cGAMP_extra Transport IRF3 IRF3 STING->IRF3 Type I IFN Type I Interferons IRF3->Type I IFN NPP1_enzyme NPP1 2'3'-cGAMP_extra->NPP1_enzyme Inactive_Metabolites Inactive_Metabolites NPP1_enzyme->Inactive_Metabolites Npp1_IN_1_sting This compound Npp1_IN_1_sting->NPP1_enzyme Inhibition

Caption: this compound inhibits NPP1, preventing the degradation of extracellular 2'3'-cGAMP.

Experimental Protocols

The following are generalized protocols for utilizing this compound in cell culture experiments. The optimal concentration of this compound, incubation times, and specific cell lines should be determined empirically by the researcher for each specific experimental context.

General Cell Culture and Reagent Preparation Workflow

This diagram outlines a standard workflow for preparing cells and this compound for an experiment.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Thaw_Cells Thaw Cryopreserved Cells Culture_Cells Culture Cells to Desired Confluency Thaw_Cells->Culture_Cells Seed_Cells Seed Cells in Multi-well Plates Culture_Cells->Seed_Cells Prepare_Stock Prepare this compound Stock Solution (e.g., in DMSO) Prepare_Working Prepare Working Dilutions in Cell Culture Medium Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with This compound Prepare_Working->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assay Incubate->Assay

Caption: A general workflow for cell culture experiments using this compound.

Protocol 1: Inhibition of NPP1 Activity in a Cell-Based Assay

This protocol provides a framework to measure the direct inhibitory effect of this compound on cellular NPP1 activity.

1. Materials:

  • Cell line expressing NPP1 (e.g., U87 glioblastoma cells, osteosarcoma cell lines like Saos-2)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Phosphate-free buffer (e.g., HEPES or Tris-based)

  • ATP solution (substrate)

  • Malachite green assay kit or similar for phosphate detection

  • 96-well plates (clear bottom for colorimetric assays)

  • Plate reader

2. Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C and 5% CO2.

  • Preparation of this compound:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in phosphate-free buffer to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO only).

  • Inhibition Assay:

    • On the day of the assay, gently wash the cell monolayer twice with warm phosphate-free buffer.

    • Add the diluted this compound solutions (or vehicle) to the respective wells and pre-incubate for 30-60 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the ATP substrate to each well to a final concentration of 100-200 µM.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by collecting the supernatant.

  • Detection of PPi/Pi:

    • Measure the amount of inorganic phosphate (Pi) or pyrophosphate (PPi) in the supernatant using a malachite green assay or a specific PPi detection kit, following the manufacturer's instructions.

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the percentage of NPP1 inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value in the cellular context.

Protocol 2: Assessing the Effect of this compound on Osteoblast Mineralization

This protocol outlines a method to investigate the impact of NPP1 inhibition on the mineralization capacity of osteoblast-like cells.

1. Materials:

  • Osteoblast-like cell line (e.g., MC3T3-E1, Saos-2)

  • Basal medium (e.g., α-MEM)

  • Osteogenic differentiation medium (basal medium supplemented with ascorbic acid and β-glycerophosphate)

  • This compound

  • DMSO

  • Alizarin Red S staining solution

  • Cetylpyridinium chloride (for quantification)

  • Multi-well plates (e.g., 24-well)

2. Procedure:

  • Cell Seeding and Differentiation:

    • Seed osteoblast-like cells in 24-well plates at a density that allows for long-term culture and differentiation.

    • Once confluent, switch to osteogenic differentiation medium to induce mineralization.

  • Treatment with this compound:

    • Prepare working solutions of this compound in the osteogenic medium at various concentrations (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control.

    • Treat the cells with the this compound containing medium. Refresh the medium with the inhibitor every 2-3 days.

  • Monitoring Mineralization:

    • Continue the culture for 14-21 days, or until significant mineralization is observed in the control wells.

    • At the end of the experiment, wash the cells with PBS and fix with 4% paraformaldehyde.

  • Alizarin Red S Staining:

    • Stain the fixed cells with Alizarin Red S solution for 20-30 minutes to visualize calcium deposits.

    • Wash thoroughly with deionized water to remove excess stain.

    • Image the stained wells.

  • Quantification of Mineralization (Optional):

    • After imaging, destain the wells by incubating with 10% cetylpyridinium chloride.

    • Measure the absorbance of the extracted stain at 562 nm.

    • Normalize the absorbance to the total protein content or cell number in parallel wells.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental goals. The suggested concentration ranges are based on the biochemical IC50 of this compound and effective concentrations of other ENPP1 inhibitors. It is crucial to perform dose-response experiments to determine the optimal working concentration of this compound for each specific application.

References

Application Notes and Protocols for In Vivo Administration of Npp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and important considerations for the in vivo administration of Npp1-IN-1, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of immuno-oncology.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) signaling pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP)[1]. In the tumor microenvironment, the degradation of cGAMP by ENPP1 suppresses innate immune responses that are critical for anti-tumor immunity. Inhibition of ENPP1 with small molecules like this compound is a promising therapeutic strategy to enhance STING-mediated anti-cancer effects[1]. This compound is a potent inhibitor of NPP1 with an IC50 of 0.15 μM[2].

Signaling Pathway

This compound exerts its effect by preventing the breakdown of cGAMP, thereby amplifying the STING signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines that promote an anti-tumor immune response.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP_prod 2'3'-cGAMP (produced) cGAS->cGAMP_prod synthesizes Ext_cGAMP Extracellular 2'3'-cGAMP cGAMP_prod->Ext_cGAMP exported ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Npp1_IN_1 This compound Npp1_IN_1->ENPP1 inhibits Ext_cGAMP->ENPP1 STING STING Ext_cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs induces transcription Immune_Response Anti-Tumor Immune Response IFNs->Immune_Response

Figure 1: this compound Mechanism of Action in the cGAS-STING Pathway.

Data Presentation

Table 1: Representative In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models

CompoundMouse ModelAdministration RouteDosageTreatment ScheduleTumor Growth Inhibition (TGI) - MonotherapyTGI - Combination with anti-PD-L1
LCB33CT-26 (colorectal)Oral5 mg/kgNot specified39%72%
ISM CompoundMC38 (colorectal)Oral (PO)Not specifiedSingle dose67%Dose-dependent increase
ISM CompoundMC38 (colorectal)Oral (PO)3-30 mg/kgTwice daily (BID)Not specifiedDose-dependent, with some tumor-free animals
VIR3MC38 & CT-26Oral GavageNot specifiedDaily for 21 daysNo significant effectSignificantly improved response to radiation therapy

Table 2: Representative In Vitro Potency of this compound

CompoundTargetIC50
This compoundNPP10.15 µM
This compoundNPP340 µM

Experimental Protocols

The following protocols are generalized based on common practices for administering small molecule inhibitors to mice in preclinical cancer models. Researchers should optimize these protocols for their specific experimental needs.

Formulation of this compound for In Vivo Administration

A recommended vehicle for the in vivo administration of this compound is a suspension in corn oil with a small percentage of DMSO to aid dissolution[2].

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Prepare a stock solution by dissolving this compound in DMSO. For a final formulation of 10% DMSO, the stock solution concentration will depend on the final desired dose concentration. For example, to prepare a 2.5 mg/mL final solution, a 25 mg/mL stock in DMSO can be made.

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the appropriate volume of sterile corn oil to achieve the final desired concentration and a 10% DMSO v/v. For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL this compound DMSO stock to 900 µL of sterile corn oil.

  • Vortex the solution thoroughly to ensure a uniform suspension.

  • It is recommended to prepare the formulation fresh on the day of use[2].

Note on Solubility: this compound has a reported solubility of ≥ 2.5 mg/mL in a 10% DMSO/90% corn oil vehicle[2].

In Vivo Administration via Oral Gavage

Oral gavage is a common method for the systemic delivery of ENPP1 inhibitors.

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to accurately calculate the required dosing volume.

  • Draw the appropriate volume of the this compound suspension into the syringe fitted with the gavage needle.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.

  • Slowly administer the formulation.

  • Withdraw the gavage needle gently.

  • Monitor the animal for any signs of distress after the procedure.

Dosage and Schedule: Based on data from other ENPP1 inhibitors, a starting dose in the range of 5-30 mg/kg administered once or twice daily could be considered. The optimal dose and schedule for this compound should be determined empirically through dose-response studies.

Experimental Workflow for Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a syngeneic tumor model.

Experimental_Workflow Tumor_Inoculation Tumor Cell Inoculation (e.g., CT-26, MC38) Tumor_Growth Allow Tumors to Establish (e.g., ~100 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Initiate Treatment: - Vehicle Control - this compound - anti-PD-L1 - this compound + anti-PD-L1 Randomization->Treatment Monitoring Monitor Tumor Growth (e.g., caliper measurements) Treatment->Monitoring Daily/Twice Daily Dosing Endpoint Endpoint Analysis: - Tumor Growth Inhibition (TGI) - Survival Analysis - Immune Cell Infiltration (FACS) - Cytokine Analysis Monitoring->Endpoint

Figure 2: General Experimental Workflow for In Vivo Efficacy Studies.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

  • Toxicity: Preliminary dose-escalation studies are recommended to determine the maximum tolerated dose (MTD) of this compound.

  • Pharmacokinetics: To understand the exposure-response relationship, pharmacokinetic studies to determine parameters such as Cmax, t1/2, and AUC are highly recommended.

  • Combination Therapies: The immunomodulatory mechanism of this compound makes it a strong candidate for combination with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), or with therapies that induce immunogenic cell death, like radiation.

By providing these detailed notes and protocols, we aim to facilitate the advancement of research into ENPP1 inhibition as a novel cancer immunotherapy.

References

Assessing the In Vitro Efficacy of Npp1-IN-1: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro efficacy of Npp1-IN-1, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). The following protocols detail established enzymatic and cell-based assays to characterize the inhibitory activity of this compound and its impact on downstream cellular signaling pathways.

Introduction to NPP1 and this compound

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1][2] It primarily hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and pyrophosphate (PPi).[1] NPP1 is also a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system, by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP).[3] Given its role in suppressing anti-tumor immunity, NPP1 has emerged as a promising target for cancer immunotherapy.[2]

This compound is a potent and selective inhibitor of NPP1, with a reported IC50 value of 0.15 µM.[4] The following protocols provide detailed methodologies to independently verify its inhibitory activity and elucidate its mechanism of action in a laboratory setting.

Data Presentation

The following tables summarize the expected quantitative data for this compound and other known NPP1 inhibitors. This data serves as a benchmark for experimental outcomes.

Table 1: In Vitro Inhibitory Potency of this compound

CompoundTargetAssay TypeSubstrateIC50 (µM)
This compoundNPP1EnzymaticNot Specified0.15
This compoundNPP3EnzymaticNot Specified40

Table 2: Comparative IC50/Ki Values of Various NPP1 Inhibitors

InhibitorSubstrateIC50 (µM)Ki (nM)Inhibition TypeReference
Adenosine 5'-α,β-methylene-γ-thiotriphosphatep-Nph-5'-TMP-20Not Specified[1][5]
PSB-POM141ATP-1.46Allosteric[1][5]
SuraminATP0.5 (mM)-Not Specified[6]
E-3 (NCI 14465)2',3'-cGAMP26.4-Not Specified[7]
E-172',3'-cGAMP15-Not Specified[7]
E-272',3'-cGAMP16.3-Not Specified[7]
E-542',3'-cGAMP13.6-Not Specified[7]

Experimental Protocols

This section provides detailed, step-by-step protocols for three key in vitro assays to assess the efficacy of this compound.

Enzymatic Assay: Colorimetric Detection of NPP1 Activity

This assay utilizes the artificial substrate p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP), which upon hydrolysis by NPP1, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • Recombinant Human ENPP-1 (e.g., R&D Systems, Cat # 6136-EN)

  • p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP)

  • Assay Buffer: 50 mM Tris-HCl, 250 mM NaCl, pH 9.5

  • This compound

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 405 nm

Protocol:

  • Prepare Reagents:

    • Dilute recombinant human ENPP-1 to a working concentration of 1 ng/µL in Assay Buffer.

    • Prepare a 10 mM stock solution of p-Nph-5'-TMP in deionized water. Dilute this stock to a working concentration of 10 mM in Assay Buffer.

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of desired concentrations for IC50 determination.

  • Assay Setup:

    • Add 50 µL of the 1 ng/µL ENPP-1 solution to each well of a 96-well plate.

    • Add a desired volume of the this compound dilutions to the wells. For control wells (100% activity), add the same volume of Assay Buffer containing the same final concentration of DMSO.

    • Include a substrate blank containing 50 µL of Assay Buffer and the corresponding volume of this compound or vehicle control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 50 µL of the 10 mM p-Nph-5'-TMP working solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a plate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve (OD/min).

    • Subtract the Vmax of the substrate blank from the Vmax of all other wells.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzymatic Assay: HPLC-Based Detection of ATP Hydrolysis

This assay measures the hydrolysis of the natural substrate ATP by monitoring the formation of the product AMP using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Recombinant Human ENPP-1

  • ATP

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2

  • This compound

  • Trichloroacetic acid (TCA)

  • HPLC system with a C18 column

Protocol:

  • Prepare Reagents:

    • Prepare a working solution of recombinant human ENPP-1 in Assay Buffer.

    • Prepare a 2 mM ATP solution in Assay Buffer.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in Assay Buffer.

  • Assay Setup:

    • In microcentrifuge tubes, combine the ENPP-1 enzyme solution with the various concentrations of this compound or vehicle control (Assay Buffer with DMSO).

    • Pre-incubate the enzyme-inhibitor mixtures at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add the 2 mM ATP solution to each tube to start the reaction. The final reaction volume should be consistent across all samples.

  • Stop Reaction and Sample Preparation:

    • At specific time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a final concentration of 30% TCA.

    • Centrifuge the tubes at 4000 x g to pellet the precipitated protein.

    • Transfer the supernatant to new tubes for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 HPLC column.

    • Use an appropriate mobile phase (e.g., 50 mM potassium dihydrogenphosphate pH 4.6, 25 mM tetrabutylammonium hydrogensulfate, and 0.5% acetonitrile) to separate ATP, ADP, and AMP.[8]

    • Detect the nucleotides by UV absorbance at 254 nm.[8]

  • Data Analysis:

    • Quantify the amount of AMP produced at each time point by comparing the peak area to a standard curve of known AMP concentrations.

    • Calculate the rate of AMP formation for each this compound concentration.

    • Determine the percent inhibition and calculate the IC50 value as described in the colorimetric assay protocol.

Cell-Based Assay: STING Reporter Luciferase Assay

This assay measures the ability of this compound to enhance STING signaling by preventing the degradation of cGAMP. This is assessed using a reporter cell line that expresses luciferase under the control of an interferon-stimulated response element (ISRE).

Materials:

  • THP-1 or HEK293T cells stably expressing a STING-inducible luciferase reporter (e.g., IRF-Lucia™ Reporter Cells)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 2'3'-cGAMP

  • This compound

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed the STING reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a 5% CO2 incubator overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for 1 hour at 37°C.

  • STING Activation:

    • Add 2'3'-cGAMP to the wells at a final concentration known to induce a sub-maximal luciferase response.

    • Include control wells with cells treated with this compound alone (no cGAMP), cGAMP alone, and vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.

  • Luciferase Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well.

    • Incubate at room temperature for 10-15 minutes with gentle shaking.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells) from all readings.

    • Normalize the luciferase signal in the cGAMP-treated wells to the signal in the vehicle-treated wells to determine the fold induction.

    • Plot the fold induction against the this compound concentration to determine the EC50 (the concentration of inhibitor that results in a 50% increase in the cGAMP-induced signal).

Mandatory Visualizations

NPP1-cGAS-STING Signaling Pathway

NPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP NPP1 NPP1 ATP->NPP1 cGAMP_ext 2'3'-cGAMP cGAMP_ext->NPP1 AMP AMP NPP1->AMP hydrolyzes PPi PPi NPP1->PPi GMP GMP NPP1->GMP Npp1_IN_1 This compound Npp1_IN_1->NPP1 inhibits DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesizes STING STING (ER Membrane) cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons (IFN-α/β) Nucleus->IFN induces transcription of

Caption: NPP1 negatively regulates the cGAS-STING pathway.

Experimental Workflow: Enzymatic Assays

Enzymatic_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Setup Assay Setup in Plate Reagents->Setup Preincubation Pre-incubate Enzyme and Inhibitor Setup->Preincubation Initiate Initiate Reaction with Substrate Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Colorimetric Colorimetric: Measure Absorbance at 405 nm Incubate->Colorimetric HPLC HPLC: Separate and Quantify Product Incubate->HPLC Calculate Calculate Reaction Rates Colorimetric->Calculate HPLC->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: General workflow for in vitro enzymatic assays.

Experimental Workflow: Cell-Based STING Reporter Assay

Cell_Based_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Seed Seed STING Reporter Cells Incubate_overnight Incubate Overnight Seed->Incubate_overnight Treat_inhibitor Treat with this compound Incubate_overnight->Treat_inhibitor Incubate_inhibitor Incubate for 1 hour Treat_inhibitor->Incubate_inhibitor Add_cGAMP Add 2'3'-cGAMP Incubate_inhibitor->Add_cGAMP Incubate_signal Incubate for 6-24 hours Add_cGAMP->Incubate_signal Add_luciferase Add Luciferase Reagent Incubate_signal->Add_luciferase Measure_luminescence Measure Luminescence Add_luciferase->Measure_luminescence Normalize Normalize to Control Measure_luminescence->Normalize Fold_induction Calculate Fold Induction Normalize->Fold_induction EC50 Determine EC50 Fold_induction->EC50

Caption: Workflow for the cell-based STING reporter assay.

References

In vivo dosing and formulation of Npp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Npp1-IN-1 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), a key enzyme in regulating extracellular nucleotide metabolism. NPP1 plays a crucial role in various physiological and pathological processes, including bone mineralization, insulin signaling, and immune modulation.[1][2][3][4][5] By hydrolyzing extracellular ATP and other nucleotides, NPP1 influences purinergic signaling and the generation of inorganic pyrophosphate (PPi).[6] More recently, NPP1 has been identified as a critical negative regulator of the cGAS-STING pathway, an essential component of the innate immune system, by hydrolyzing the second messenger cGAMP.[6][7][8] Inhibition of NPP1 is therefore a promising therapeutic strategy for various diseases, including cancer, by enhancing anti-tumor immunity.[7][8][9][10]

These application notes provide detailed information on the in vivo dosing and formulation of this compound, along with protocols for its use in preclinical research.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterValueSpeciesAssay ConditionsReference
IC50 (NPP1) 0.15 µMNot Specifiedin vitro enzyme assay[11]
IC50 (NPP3) 40 µMNot Specifiedin vitro enzyme assay[11]
Solubility ≥ 2.5 mg/mLN/A10% DMSO, 90% Corn Oil[11]

Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of NPP1. This leads to the modulation of several downstream signaling pathways, primarily the cGAS-STING pathway.

NPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP Npp1 NPP1 ATP->Npp1 Substrate cGAMP_ext Extracellular cGAMP cGAMP_ext->Npp1 Substrate cGAMP_int Intracellular cGAMP cGAMP_ext->cGAMP_int Transport AMP AMP Npp1->AMP Product PPi PPi Npp1->PPi Product Npp1_IN_1 This compound Npp1_IN_1->Npp1 Inhibition STING STING cGAMP_int->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Upregulation

Figure 1: this compound inhibits NPP1, preventing the degradation of extracellular ATP and cGAMP, thereby enhancing STING-mediated immune responses.

Experimental Protocols

In Vivo Formulation Protocol

This protocol describes the preparation of this compound for in vivo administration.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.

  • Gently warm the solution and/or sonicate if necessary to ensure complete dissolution.

  • For the final formulation, dilute the DMSO stock solution with corn oil to achieve a final concentration of 10% DMSO. For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of sterile corn oil.

  • Vortex the solution thoroughly to ensure a homogenous suspension. The reported solubility in this vehicle is ≥ 2.5 mg/mL.[11]

  • It is recommended to prepare the working solution fresh on the day of use.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a general workflow for evaluating the in vivo efficacy of this compound in a tumor model.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Animal Model Selection (e.g., Syngeneic mouse model) B Tumor Cell Implantation A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization into Treatment Groups C->D F Administration of this compound (e.g., Oral, IP) D->F E This compound Formulation (10% DMSO, 90% Corn Oil) E->F G Endpoint: Tumor Volume Measurement F->G H Endpoint: Survival Analysis F->H I Pharmacodynamic Analysis (e.g., Immune cell infiltration) F->I J Data Analysis & Interpretation G->J H->J I->J

Figure 2: A generalized workflow for conducting in vivo efficacy studies of this compound in a preclinical tumor model.

Concluding Remarks

This compound is a valuable tool for investigating the biological roles of NPP1 and for preclinical assessment of NPP1 inhibition as a therapeutic strategy. The provided formulation protocol and experimental workflow offer a starting point for in vivo studies. Researchers should optimize dosing regimens and administration routes based on the specific animal model and experimental objectives. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound to advance its potential clinical translation.

References

Troubleshooting & Optimization

Npp1-IN-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPP1-IN-1. The information is designed to address common challenges, particularly those related to solubility, and to provide clear guidance for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING innate immune signaling pathway. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING pathway activation and subsequent type I interferon and pro-inflammatory cytokine production.[1][2][3] This mechanism makes this compound a valuable tool for research in immuno-oncology and autoimmune diseases.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is a hydrophobic compound with limited solubility in aqueous solutions. Its solubility is highest in dimethyl sulfoxide (DMSO). For in vivo applications, various solvent formulations have been developed to improve its bioavailability. Please refer to the solubility data table below for more details.

Q3: How should I store this compound powder and stock solutions?

A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. DMSO stock solutions are stable for up to one year when stored at -80°C and for one month at -20°C.

Troubleshooting Guide: Solubility Issues

One of the most common challenges encountered when working with this compound is its solubility. The following guide provides solutions to frequently encountered problems.

Issue 1: this compound precipitates when preparing a stock solution in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture from the air, reducing its solvating capacity for hydrophobic compounds.

  • Solution: Always use fresh, anhydrous, high-purity DMSO. Warm the solution gently in a water bath (up to 37°C) and use sonication to aid dissolution.[4]

Issue 2: The compound precipitates out of solution when diluting the DMSO stock in aqueous cell culture media.

  • Possible Cause: Rapid changes in solvent polarity when adding the DMSO stock to the aqueous media can cause the hydrophobic compound to crash out of solution.

  • Solution:

    • Gradual Dilution: Perform a stepwise dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium, vortexing gently. Then, add this intermediate dilution to the final volume of media.[4][5]

    • Serum-Containing Media: If your experimental design allows, use media containing fetal bovine serum (FBS). Serum proteins can help to stabilize hydrophobic compounds and prevent precipitation.[4]

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, as higher concentrations can be toxic to cells.[6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Issue 3: I'm observing turbidity in my cell culture plates after adding this compound.

  • Possible Cause: This could be due to precipitation of the compound, as described above, or it could be an interaction with components of the media. Temperature shifts can also cause precipitation of media components.[7]

  • Solution:

    • Review the dilution protocol and ensure it is being followed correctly.

    • Visually inspect the diluted this compound solution in media before adding it to the cells. If it is already cloudy, the dilution process needs to be optimized.

    • Ensure that the cell culture media is at 37°C before adding the compound. Avoid repeated freeze-thaw cycles of the media.[7]

Data Presentation: Solubility of this compound

Solvent/FormulationMaximum Solubility/ConcentrationNotes
In Vitro
DMSO≥ 69 mg/mL (200.93 mM)Use of fresh, anhydrous DMSO and sonication is recommended.[5]
In Vivo
5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O≥ 3.45 mg/mLPrepare by adding solvents sequentially. The mixed solution should be used immediately.[5]
5% DMSO, 95% Corn oil≥ 0.57 mg/mLPrepare by adding the DMSO stock to corn oil and mixing well. The mixed solution should be used immediately.[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLSBE-β-CD can improve the solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequently dilute it to a working concentration in cell culture medium without precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as per experimental requirements)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Stock Solution Preparation (e.g., 20 mM in DMSO): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous, sterile DMSO to achieve a 20 mM concentration. d. Vortex the tube thoroughly to dissolve the compound. If necessary, use a sonicator for brief periods until the solution is clear. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

  • Working Solution Preparation (e.g., 20 µM in Cell Culture Medium): a. Thaw a single aliquot of the 20 mM this compound stock solution at room temperature. b. Prepare an intermediate dilution by adding a small volume of the DMSO stock (e.g., 1 µL) to a larger volume of pre-warmed cell culture medium (e.g., 99 µL) in a sterile tube to make a 200 µM solution. Vortex gently immediately after adding the stock. c. Add the required volume of this intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration (e.g., add 100 µL of the 200 µM intermediate solution to 900 µL of media for a final concentration of 20 µM). d. Mix gently by inverting the tube or pipetting up and down. Visually inspect for any signs of precipitation. e. The final DMSO concentration in this example would be 0.1%. Always calculate and maintain the final DMSO concentration below 0.5%. f. Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.

Protocol 2: In Vitro ENPP1 cGAMP Hydrolysis Assay

Objective: To assess the inhibitory activity of this compound on the hydrolysis of cGAMP by recombinant ENPP1 enzyme.

Materials:

  • Recombinant human ENPP1

  • 2’3’-cGAMP

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂[2]

  • Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay Kit, or materials for Thin Layer Chromatography with radiolabeled cGAMP)

  • 384-well plates

  • Plate reader or phosphorimager

Methodology:

  • Compound Preparation: a. Prepare a serial dilution of this compound in DMSO. b. Further dilute the compounds in the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzyme and Substrate Preparation: a. Dilute recombinant ENPP1 in Assay Buffer to the desired working concentration (e.g., 3 nM).[2] b. Dilute 2’3’-cGAMP in Assay Buffer to the desired working concentration (e.g., 5 µM).[2]

  • Assay Procedure: a. Add the diluted this compound solutions to the wells of a 384-well plate. b. Add the diluted ENPP1 enzyme to each well and incubate for 15-30 minutes at room temperature. c. Initiate the reaction by adding the diluted cGAMP substrate to each well. d. Include positive controls (enzyme and substrate without inhibitor) and negative controls (substrate without enzyme). e. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection and Data Analysis: a. Stop the reaction and detect the amount of AMP/GMP produced according to the manufacturer's instructions for the detection kit (e.g., by measuring fluorescence polarization). b. Alternatively, if using radiolabeled cGAMP, spot the reaction mixture on a TLC plate, separate the products, and quantify using a phosphorimager. c. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

NPP1_IN_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING (ER Membrane) cGAMP_ext->STING Activates AMP_GMP AMP + GMP ENPP1->AMP_GMP NPP1_IN_1 This compound NPP1_IN_1->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN Upregulates Transcription

Caption: Signaling pathway of this compound action.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solution (Dilute in Media) prep_stock->prep_working treat_cells Treat Cells with This compound & cGAMP prep_working->treat_cells incubate Incubate treat_cells->incubate measure_response Measure STING Activation (e.g., IFN-β ELISA) incubate->measure_response analyze_data Analyze Data (Dose-Response Curve) measure_response->analyze_data determine_ec50 Determine EC50 analyze_data->determine_ec50 troubleshooting_logic start Precipitation Observed? stock_prep During Stock Preparation? start->stock_prep Yes end Problem Solved start->end No media_dilution During Dilution in Media? stock_prep->media_dilution No solution_stock Use fresh, anhydrous DMSO. Warm and sonicate. stock_prep->solution_stock Yes solution_media Perform gradual dilution. Use warm, serum-containing media. Keep final DMSO <0.5%. media_dilution->solution_media Yes media_dilution->end No solution_stock->end solution_media->end

References

Technical Support Center: Troubleshooting Npp1-IN-1 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Npp1-IN-1 in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of in vivo studies with the NPP1 inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and key data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vivo?

A1: this compound is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). NPP1 is a key enzyme that hydrolyzes extracellular ATP and other nucleotides. A critical function of NPP1 in the context of antitumor immunity is the degradation of 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a crucial signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway. By inhibiting NPP1, this compound prevents the degradation of 2'3'-cGAMP, leading to enhanced STING activation, subsequent type I interferon production, and an augmented antitumor immune response.

Q2: What are the main therapeutic areas where this compound is being investigated?

A2: this compound and other NPP1 inhibitors are primarily being investigated in immuno-oncology. By activating the STING pathway, they can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors and other immunotherapies. Additionally, due to NPP1's role in mineralization and metabolic processes, its inhibitors are also of interest in metabolic diseases like type 2 diabetes and in conditions related to pathological calcification.[1][2][3]

Q3: What is the reported in vitro potency of this compound?

A3: this compound is a potent inhibitor of NPP1 with a reported IC50 of 0.15 μM for NPP1. It also shows selectivity over other related enzymes, with an IC50 of 40 μM for NPP3.[4]

Troubleshooting Guide

Formulation and Administration

Q4: I am having trouble dissolving this compound for in vivo administration. What is the recommended formulation?

A4: this compound is poorly soluble in water. A common and effective formulation for in vivo use in mice is a suspension or solution in a vehicle containing a solubilizing agent. One recommended protocol involves preparing a stock solution in DMSO and then diluting it with a carrier oil. For example, a final formulation of 10% DMSO in corn oil has been suggested.[4] Another option for injection is a clear solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[5] It is crucial to ensure the final DMSO concentration is well-tolerated by the animal model. Always prepare the formulation fresh before each use and visually inspect for any precipitation.

Q5: My animals are showing signs of local irritation at the injection site. What could be the cause and how can I mitigate it?

A5: Local irritation can be caused by several factors, including the vehicle, the pH of the formulation, or the compound itself. If you are using a high concentration of DMSO, it can cause irritation. Try to keep the final DMSO concentration below 10%. Ensure the formulation is at a physiological pH if possible. You can also consider changing the route of administration (e.g., from subcutaneous to intraperitoneal or oral gavage if the compound's bioavailability allows) or rotating the injection sites.

Q6: I am not observing the expected therapeutic effect. Could this be a problem with drug delivery or bioavailability?

A6: This is a common challenge in in vivo experiments. Several factors could be at play:

  • Poor Bioavailability: The oral bioavailability of many small molecule inhibitors can be low.[3] If you are administering this compound orally, you may need to assess its pharmacokinetic profile to ensure adequate absorption.

  • Rapid Metabolism: The compound might be rapidly metabolized and cleared from circulation. The half-life of a related compound was found to be relatively short in mouse plasma, suggesting that frequent dosing might be necessary.[6]

  • Suboptimal Dosing: The dose you are using might be too low to achieve a therapeutic concentration at the target site. A dose-response study is highly recommended to determine the optimal dose for your specific model.

  • Formulation Instability: Ensure your formulation is stable and that the compound is not precipitating out of solution before or after administration.

Efficacy and Target Engagement

Q7: How can I confirm that this compound is engaging its target (NPP1) in vivo?

A7: Direct measurement of NPP1 enzymatic activity in tissues or plasma can be challenging. A more practical approach is to measure downstream biomarkers of NPP1 inhibition. Since NPP1 inhibition is expected to increase the levels of its substrate, 2'3'-cGAMP, and activate the STING pathway, you can measure:

  • Plasma Pyrophosphate (PPi) levels: NPP1 is a major generator of extracellular PPi. Inhibition of NPP1 may lead to altered PPi levels, which can be measured as a surrogate marker of target engagement.[2]

  • STING Pathway Activation: Assess the phosphorylation of STING and its downstream targets like TBK1 and IRF3 in tumor tissue or peripheral blood mononuclear cells (PBMCs) via Western blot or flow cytometry.[7]

  • Type I Interferon (IFN) and Cytokine Levels: Measure the levels of IFN-β and other pro-inflammatory cytokines (e.g., CXCL10) in the plasma or tumor microenvironment using ELISA or qPCR.[7]

Q8: I am not seeing a significant anti-tumor effect in my cancer model. What are some possible reasons?

A8: The efficacy of this compound as a monotherapy may vary depending on the tumor model. Consider the following:

  • Tumor Microenvironment: The anti-tumor effect of NPP1 inhibition is dependent on a functional immune system. If you are using an immunodeficient mouse model (e.g., nude or NSG mice), you will likely not observe an immune-mediated anti-tumor response. Syngeneic models with a competent immune system are more appropriate.

  • Baseline STING Activity: The tumor model might have low baseline levels of cytosolic DNA or cGAS expression, leading to low basal production of 2'3'-cGAMP. In such cases, NPP1 inhibition alone may not be sufficient to robustly activate the STING pathway.

  • Combination Therapy: The therapeutic benefit of this compound may be significantly enhanced when used in combination with other treatments, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), radiation therapy, or chemotherapy. These combinations can increase the release of tumor-derived DNA, thereby providing more substrate for the cGAS-STING pathway.

Q9: Are there any known off-target effects or toxicities associated with this compound?

A9: Specific in vivo toxicity data for this compound is not extensively published. However, as with any small molecule inhibitor, off-target effects are possible. It is crucial to include a comprehensive toxicology assessment in your studies, including monitoring for changes in body weight, clinical signs of distress, and performing histopathological analysis of major organs at the end of the study. Since NPP1 plays a role in bone mineralization, long-term administration of NPP1 inhibitors could potentially affect bone homeostasis.[8]

Data Summary Tables

Table 1: this compound In Vitro Activity

ParameterValueReference
TargetNPP1[4]
IC50 (NPP1)0.15 μM[4]
IC50 (NPP3)40 μM[4]

Table 2: Recommended In Vivo Formulations for this compound

FormulationComponentsNotesReference
Suspension10% DMSO, 90% Corn OilSuitable for oral gavage or intraperitoneal injection. Prepare fresh daily.[4]
Clear Solution5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2OSuitable for injection. The mixed solution should be used immediately.[5]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model
  • Animal Model: Select a suitable syngeneic mouse model (e.g., C57BL/6 mice for B16 melanoma or BALB/c mice for CT26 colon carcinoma).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).

  • Formulation Preparation: Prepare the this compound formulation as described in Table 2. The vehicle control should be the same formulation without the active compound.

  • Dosing: Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). Administer other therapies as per their established protocols.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight and clinical signs of toxicity throughout the study.

  • Endpoint Analysis:

    • At the end of the study, collect tumors and spleens for downstream analysis.

    • Analyze the tumor immune infiltrate by flow cytometry (e.g., for CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

    • Measure cytokine levels in the tumor homogenates or plasma by ELISA or multiplex assay.

    • Assess STING pathway activation in tumor tissue by Western blot for phosphorylated STING, TBK1, and IRF3.

Protocol 2: Assessment of STING Pathway Activation In Vivo
  • Animal Model and Treatment: Use a relevant in vivo model and treat with this compound as described above.

  • Sample Collection: Collect tumor tissue and/or PBMCs at various time points after treatment.

  • Western Blot Analysis:

    • Prepare protein lysates from the collected tissues.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

  • qPCR Analysis:

    • Isolate RNA from the tissues.

    • Perform reverse transcription to generate cDNA.

    • Use qPCR to measure the expression of STING target genes, such as Ifnb1, Cxcl10, and other interferon-stimulated genes.

  • ELISA:

    • Collect plasma or prepare tumor homogenates.

    • Use commercial ELISA kits to measure the concentration of IFN-β and CXCL10.[7]

Visualizations

NPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP NPP1 NPP1 ATP->NPP1 Hydrolysis cGAMP_ext 2'3'-cGAMP cGAMP_ext->NPP1 Hydrolysis STING STING (on ER) cGAMP_ext->STING Activates AMP AMP NPP1->AMP PPi PPi NPP1->PPi Npp1_IN_1 This compound Npp1_IN_1->NPP1 Inhibition cGAS cGAS cGAS->cGAMP_ext Produces dsDNA Cytosolic dsDNA dsDNA->cGAS Senses TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 nucleus Nucleus p_IRF3->nucleus Translocates to IFN Type I Interferons nucleus->IFN Induces Transcription

Caption: The NPP1-STING signaling pathway and the mechanism of action of this compound.

experimental_workflow start Start: In Vivo Study Planning model Animal Model Selection (e.g., Syngeneic Mouse Model) start->model formulation This compound Formulation (e.g., 10% DMSO in Corn Oil) model->formulation dosing Dose and Schedule Determination (Dose-Response Study) formulation->dosing implantation Tumor Cell Implantation dosing->implantation randomization Randomization into Treatment Groups implantation->randomization treatment Treatment Administration randomization->treatment monitoring Tumor Growth and Toxicity Monitoring treatment->monitoring endpoint Endpoint Analysis: - Efficacy (Tumor Size) - Biomarkers (p-STING, IFN-β) - Immune Profiling monitoring->endpoint data Data Analysis and Interpretation endpoint->data

Caption: A general experimental workflow for an in vivo efficacy study with this compound.

troubleshooting_logic start Problem Encountered no_effect No Therapeutic Effect start->no_effect toxicity Toxicity Observed start->toxicity formulation_issue Check Formulation: - Solubility - Stability - pH no_effect->formulation_issue Yes dose_issue Review Dose and Schedule: - Is dose sufficient? - Is frequency optimal? no_effect->dose_issue No vehicle_toxicity Assess Vehicle Toxicity toxicity->vehicle_toxicity Yes dose_reduction Dose Reduction Study toxicity->dose_reduction No model_issue Evaluate Animal Model: - Immunocompetent? - Appropriate tumor model? dose_issue->model_issue No biomarker_issue Assess Target Engagement: - Measure biomarkers (p-STING, IFN-β) model_issue->biomarker_issue No combo_issue Consider Combination Therapy biomarker_issue->combo_issue No route_change Change Administration Route dose_reduction->route_change No

Caption: A logical troubleshooting workflow for common issues in this compound in vivo experiments.

References

How to ensure Npp1-IN-1 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable handling and use of Npp1-IN-1 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, preparing a high-concentration stock solution in DMSO is recommended.

2. How should I prepare stock solutions of this compound?

To prepare a stock solution, it is advised to dissolve this compound in fresh, anhydrous DMSO. To ensure complete dissolution, vortexing and gentle warming (if necessary) can be applied. It is crucial to ensure the storage concentration is below the compound's solubility limit at room temperature to maintain the solution's homogeneity.

3. What are the recommended storage conditions for this compound stock solutions?

Proper storage is critical to maintain the stability of this compound. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots protected from light.[1]

Storage TemperatureShelf Life
-20°C1 month[1]
-80°C6 months[1]

4. Can I store this compound in aqueous buffers?

It is not recommended to store this compound in aqueous buffers for extended periods. Due to its hydrophobic nature, the compound may precipitate out of aqueous solutions over time, leading to a decrease in the effective concentration. Working solutions in aqueous buffers or cell culture media should be prepared fresh from the DMSO stock solution for each experiment.

5. My this compound solution appears to have precipitated. What should I do?

Precipitation can occur if the solubility of this compound is exceeded in a particular solvent or upon storage at low temperatures. If you observe precipitation in your DMSO stock solution, you can try to redissolve the compound by gently warming the vial to 37°C and vortexing. If precipitation is observed in your aqueous working solution, it is best to prepare a fresh solution. To avoid this, ensure that the final concentration of DMSO in your aqueous solution is kept to a minimum (typically <0.5%) and that the final concentration of this compound does not exceed its solubility in the aqueous medium.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Variability in experimental results - Inconsistent concentration of this compound due to improper storage or handling.- Degradation of the compound.- Prepare fresh working solutions for each experiment from a properly stored stock solution.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]- Protect stock solutions from light.[1]
Precipitation in cell culture media - Exceeding the solubility of this compound in the aqueous environment.- Interaction with components in the media.- Lower the final concentration of this compound.- Ensure the final DMSO concentration is as low as possible (e.g., <0.1%).- Prepare the working solution immediately before adding it to the cell culture.
Loss of compound activity - Degradation due to improper storage (e.g., prolonged storage at room temperature, exposure to light).- Repeated freeze-thaw cycles of the stock solution.- Adhere strictly to the recommended storage conditions (-20°C for short-term, -80°C for long-term).[1]- Use single-use aliquots of the stock solution.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Centrifuge the vial briefly to ensure all the solution is collected at the bottom.

  • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experiment solid Solid this compound stock 10 mM Stock Solution solid->stock Dissolve dmso Anhydrous DMSO dmso->stock aliquot Aliquot stock->aliquot storage_neg_20 Store at -20°C (1 month) aliquot->storage_neg_20 storage_neg_80 Store at -80°C (6 months) aliquot->storage_neg_80 working Prepare Fresh Working Solution storage_neg_20->working storage_neg_80->working assay Perform Assay working->assay signaling_pathway ATP Extracellular ATP NPP1 NPP1 (ENPP1) ATP->NPP1 Substrate AMP AMP NPP1->AMP Product PPi Pyrophosphate (PPi) NPP1->PPi Product Npp1_IN_1 This compound Npp1_IN_1->NPP1 Inhibition

References

Technical Support Center: Interpreting Unexpected Results with Npp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during experiments involving the ENPP1 inhibitor, Npp1-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), also known as NPP1.[1][2][3] ENPP1 is a membrane-bound enzyme that hydrolyzes extracellular nucleotides, most notably adenosine triphosphate (ATP) and 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[2][3][4][5] By inhibiting ENPP1, this compound is expected to increase the extracellular concentrations of these substrates, thereby modulating downstream signaling pathways.

Q2: I am not observing the expected enhancement of STING pathway activation after this compound treatment. What could be the reason?

A2: The canonical expectation is that inhibiting ENPP1 will lead to an accumulation of extracellular cGAMP, which in turn activates the cGAS-STING pathway, resulting in an enhanced anti-tumor immune response.[4][5][6] If this effect is not observed, consider the following:

  • Low endogenous cGAMP production: The effect of this compound on the STING pathway is dependent on the presence of extracellular cGAMP, which is produced by cancer cells via the cGAS enzyme in response to cytosolic double-stranded DNA.[4] If the cancer cells in your model have low cGAS expression or minimal cytosolic DNA, there may be insufficient cGAMP for this compound to have a significant effect.

  • Cellular model system: Ensure your cell line expresses STING and is responsive to cGAMP. Some cell lines have deficient STING signaling.

  • Inhibitor concentration and stability: Verify the concentration and stability of your this compound stock solution. The inhibitor should be stored at -80°C for long-term stability (up to 6 months).[1]

  • Assay timing: The kinetics of STING activation can vary. Perform a time-course experiment to determine the optimal time point for observing downstream effects like IRF3 phosphorylation or interferon-stimulated gene (ISG) expression.

Q3: My cells are showing unexpected toxicity or apoptosis after treatment with this compound. Is this a known effect?

A3: While this compound is designed to be a specific inhibitor, unexpected cytotoxicity can occur due to the complex roles of ENPP1.

  • AMPK pathway modulation: Downregulation of ENPP1 can lead to the activation of AMP-activated protein kinase (AMPK), which can induce cytotoxic autophagy in some cancer cells.[4][7] Conversely, in other cell types like chondrocytes, ENPP1 deficiency has been shown to inhibit AMPK phosphorylation, leading to apoptosis.[8]

  • Purinergic signaling disruption: ENPP1 plays a critical role in regulating extracellular ATP and adenosine levels.[5][9] ATP can be pro-inflammatory, while adenosine has anti-inflammatory effects.[4] Disrupting the balance of these signaling molecules by inhibiting ENPP1 could lead to unforeseen cellular stress and apoptosis depending on the cellular context and the expression of purinergic receptors.

Q4: I am observing unexpected metabolic changes, such as altered glucose uptake, in my experimental model. Why would an ENPP1 inhibitor cause this?

A4: ENPP1 has a known role in insulin signaling. Overexpression of ENPP1 can inhibit the insulin receptor, leading to insulin resistance.[10][11] Conversely, inhibiting ENPP1 could potentially enhance insulin sensitivity. The metabolic effects you are observing may be a direct consequence of this compound's impact on insulin receptor signaling in your model system.[11]

Troubleshooting Guide

Problem: No effect on STING signaling
Possible Cause Troubleshooting Step
Low endogenous cGAMP production- Measure cGAS expression in your cell line. - Treat cells with a DNA damaging agent to induce cytosolic DNA and cGAMP production. - Co-administer a low dose of exogenous cGAMP with this compound.
Deficient STING pathway in the cell model- Verify STING expression by Western blot or qPCR. - Test the cell line's responsiveness to a known STING agonist (e.g., DMXAA for murine cells, exogenous cGAMP).
Suboptimal inhibitor concentration or activity- Perform a dose-response experiment to determine the optimal concentration of this compound. - Verify the IC50 of your this compound batch in an in vitro ENPP1 activity assay.
Incorrect assay timing- Conduct a time-course experiment, assessing key downstream readouts (p-TBK1, p-IRF3, ISG expression) at multiple time points.
Problem: Unexpected Cytotoxicity
Possible Cause Troubleshooting Step
Modulation of the AMPK pathway- Assess the phosphorylation status of AMPK and its downstream targets (e.g., ULK1) via Western blot.[4][7] - Use an AMPK activator or inhibitor to see if it rescues or mimics the cytotoxic effect.
Disruption of purinergic signaling- Measure extracellular ATP and adenosine levels in your cell culture supernatant. - Profile the expression of P1 and P2 purinergic receptors on your cells.
Off-target effects- this compound is selective for ENPP1 over ENPP3, but at high concentrations, it may inhibit other phosphodiesterases.[1] Use the lowest effective concentration. - Test a structurally different ENPP1 inhibitor to see if the effect is reproducible.

Quantitative Data Summary

Table 1: Inhibitor Specificity of this compound

TargetIC50
ENPP10.15 µM
ENPP340 µM

Data sourced from MedchemExpress.[1]

Key Experimental Protocols

Western Blot for STING Pathway Activation
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentration for various time points (e.g., 2, 6, 12, 24 hours). Include positive (e.g., cGAMP treatment) and negative (vehicle) controls.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

ENPP1 Enzyme Activity Assay (Colorimetric)
  • Principle: This assay measures the hydrolysis of a synthetic substrate, p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP), by ENPP1, which releases the chromophore p-nitrophenol (pNP), detectable at 405 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM MgCl2, 0.1 mM ZnCl2.

    • Substrate: p-Nph-5'-TMP.

    • Inhibitor: this compound dissolved in DMSO.

    • Enzyme: Recombinant human ENPP1.

  • Procedure:

    • Add assay buffer to the wells of a 96-well plate.

    • Add various concentrations of this compound (or vehicle control) to the wells.

    • Add recombinant ENPP1 to initiate the pre-incubation with the inhibitor (e.g., 15 minutes at 37°C).

    • Add the substrate p-Nph-5'-TMP to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of 0.2 M NaOH.

    • Measure the absorbance at 405 nm using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Visualizations

ENPP1_STING_Pathway cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Substrate STING STING cGAMP_ext->STING Activates (via transport) ATP_ext Extracellular ATP ATP_ext->ENPP1 Substrate AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi Npp1_IN_1 This compound Npp1_IN_1->ENPP1 Inhibits dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_int cGAMP cGAS->cGAMP_int Synthesizes cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I IFNs IRF3->IFNs Upregulates

Caption: The cGAS-STING pathway and the inhibitory role of this compound on ENPP1.

Troubleshooting_Workflow start Unexpected Result with This compound q1 Is the unexpected result a lack of STING activation? start->q1 q2 Is the unexpected result cellular toxicity? q1->q2 No check_cGAMP Verify cGAMP source (cGAS expression) q1->check_cGAMP Yes q3 Is the unexpected result a metabolic phenotype? q2->q3 No check_AMPK Assess AMPK phosphorylation q2->check_AMPK Yes check_insulin Investigate insulin receptor signaling q3->check_insulin Yes check_STING_pathway Confirm STING pathway integrity in cell line check_cGAMP->check_STING_pathway check_inhibitor Validate inhibitor concentration & activity check_STING_pathway->check_inhibitor check_purinergic Measure extracellular ATP/adenosine check_AMPK->check_purinergic check_off_target Perform dose-response and use lowest effective dose check_purinergic->check_off_target

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ATP ATP ENPP1 ENPP1 ATP->ENPP1 CD39 CD39 (ENTPD1) ATP->CD39 P2R P2 Receptors (P2X, P2Y) ATP->P2R activates ADP ADP ADP->CD39 ADP->P2R activates AMP AMP CD73 CD73 (NT5E) AMP->CD73 Ado Adenosine P1R P1 Receptors (A1, A2A, A2B, A3) Ado->P1R activates ENPP1->AMP hydrolyzes CD39->ADP hydrolyzes CD39->AMP hydrolyzes CD73->Ado hydrolyzes P2R_signal Pro-inflammatory Signaling P2R->P2R_signal P1R_signal Anti-inflammatory Signaling P1R->P1R_signal Npp1_IN_1 This compound Npp1_IN_1->ENPP1 Inhibits

Caption: The role of ENPP1 in the purinergic signaling cascade.

References

Technical Support Center: NPP1-IN-1 Assay Development and Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPP1-IN-1 and other NPP1 inhibitor assays.

Frequently Asked Questions (FAQs)

Q1: What is NPP1 and what are its primary physiological substrates?

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), also known as ENPP1, is a metalloenzyme that hydrolyzes phosphodiester bonds in a variety of extracellular molecules.[1][2] Its main physiological substrate is Adenosine Triphosphate (ATP), which it cleaves into Adenosine Monophosphate (AMP) and pyrophosphate (PPi).[1][2][3] NPP1 is also a critical phosphodiesterase that degrades the stimulator of interferon genes (STING) ligand, 2',3'-cyclic GMP-AMP (cGAMP).[4][5]

Q2: What are the common artificial substrates used in NPP1 assays, and what are their advantages?

Artificial substrates are often used in high-throughput screening (HTS) of NPP1 inhibitors because they allow for straightforward colorimetric or fluorometric monitoring of the enzymatic reaction.[1][3] Common artificial substrates include:

  • p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP): This is a frequently used chromogenic substrate.[3]

  • p-Nitrophenyl 5'-adenosine monophosphate (p-Nph-5'-AMP): This substrate is structurally more similar to the natural substrate ATP.[1]

  • TG-mAMP: This is a fluorogenic substrate used in cell-based assays.[6]

The primary advantage of these substrates is their suitability for HTS formats.[1][7]

Q3: Why do I observe different inhibitory potencies (Ki or IC50 values) for my compound when using different NPP1 substrates?

Significant discrepancies in inhibitory potencies for competitive NPP1 inhibitors are often observed when comparing results from assays using the artificial substrate p-Nph-5'-TMP versus the natural substrate ATP.[3] This may be due to p-Nph-5'-TMP acting as an allosteric modulator of NPP1 in addition to being a substrate.[1][3] It has been found that results obtained using the artificial substrate p-Nph-5'-AMP show a better correlation with those from assays using ATP.[3]

Troubleshooting Guide

Problem 1: High background signal or apparent enzyme instability in my colorimetric assay.

  • Possible Cause: The stability of the chromogenic product (e.g., p-nitrophenolate) can be pH-dependent. Additionally, some assay components might interfere with the absorbance reading.

  • Troubleshooting Steps:

    • Optimize pH: Ensure the pH of your reaction buffer is stable and optimal for both enzyme activity and chromogen stability. NPP1 generally exhibits maximal activity at a pH of 9.0.[8]

    • Blank Correction: Always include appropriate blank controls (e.g., no enzyme, no substrate) to subtract background absorbance.

    • Reagent Purity: Use high-purity substrates and reagents to avoid interfering contaminants.

    • Assay Buffer Composition: The assay buffer for a colorimetric assay using p-Nph-5′-TMP typically contains 50 mM Tris, 250 mM NaCl, 500 μM CaCl2, and 10 μM ZnCl2 at a pH of 7.4 or 9.5.[9]

Problem 2: Low signal-to-noise ratio in my fluorescence-based assay.

  • Possible Cause: Suboptimal substrate concentration, insufficient enzyme activity, or quenching of the fluorescent signal.

  • Troubleshooting Steps:

    • Enzyme Concentration: Titrate the enzyme concentration to find an optimal level that provides a robust signal within the linear range of the assay. A working concentration of 100 pM ENPP1 has been used for a 60-minute reaction.[10]

    • Substrate Concentration: Determine the Michaelis-Menten constant (Km) for your substrate under your specific assay conditions and use a substrate concentration around the Km value.

    • Readout Timing: Optimize the incubation time to ensure sufficient product formation without reaching substrate depletion.

    • Check for Quenching: Test for potential quenching effects from your test compounds by running controls with the fluorescent product.

Problem 3: Inconsistent results in my cell-based NPP1 activity assay.

  • Possible Cause: Variability in cell number, passage number, or cell health can significantly impact results.

  • Troubleshooting Steps:

    • Cell Seeding Density: Optimize and standardize the cell seeding density for your assay plates.[11]

    • Cell Passage Number: Use cells within a consistent and low passage number range, as enzyme expression levels can change with extensive passaging.

    • Cell Viability: Perform a cell viability assay (e.g., CCK8) in parallel to ensure that the observed effects are not due to cytotoxicity of the test compounds.[12]

    • Serum Effects: Be aware that components in serum can interfere with the assay. Consider using serum-free media during the assay period if possible.

Quantitative Data Summary

Table 1: Kinetic Parameters of Various NPP1 Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
ATP46160.348[13]
p-Nph-5'-TMP---[1]
p-Nph-5'-AMP---[1]
2',3''-cGAMP---[3]
UTP43002000.047[13]

Note: Dashes indicate that specific values were not available in the cited sources, although the substrates are commonly used.

Table 2: Inhibitory Potency of Selected NPP1 Inhibitors

InhibitorKiIC50Substrate UsedEnzyme SourceReference
This compound-0.15 µMNot SpecifiedNPP1[14]
Adenosine 5'-α,β-methylene-γ-thiotriphosphate20 nM-p-Nph-5'-TMPHuman membrane-bound NPP1[1]
[TiW₁₁CoO₄₀]⁸⁻ (PSB-POM141)1.46 nM-ATPHuman soluble NPP1[1]
Myricetin-414.6 nMp-Nph-5′-TMPHuman ENPP1[9]

Experimental Protocols

Protocol 1: General Colorimetric NPP1 Inhibition Assay

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM MgCl₂, 1 mM CaCl₂.

    • Enzyme Solution: Dilute recombinant human NPP1 in Assay Buffer to the desired concentration.

    • Substrate Solution: Prepare a stock solution of p-Nph-5'-TMP in Assay Buffer.

    • Inhibitor Solutions: Prepare serial dilutions of this compound or other test compounds in Assay Buffer.

  • Assay Procedure:

    • Add 10 µL of inhibitor solution to the wells of a 384-well plate.

    • Add 20 µL of Enzyme Solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of Substrate Solution.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 10 µL of 3 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: High-Throughput Screening (HTS) using Malachite Green for Phosphate Detection

This assay is suitable for physiological substrates like ATP.

  • Assay Principle: NPP1 hydrolyzes ATP to AMP and PPi. Inorganic pyrophosphatase is then used to convert PPi to two molecules of inorganic phosphate (Pi), which is detected colorimetrically using a malachite green-molybdate reagent.[7]

  • Procedure Outline:

    • Dispense test compounds into a microplate.

    • Add a solution containing NPP1 enzyme and inorganic pyrophosphatase.

    • Initiate the reaction by adding the substrate (ATP).

    • Incubate to allow for the enzymatic reaction.

    • Add the malachite green reagent to detect the generated inorganic phosphate.

    • Read the absorbance at the appropriate wavelength.[7]

Visualizations

NPP1_Signaling_Pathway cluster_extracellular Extracellular Space ATP ATP NPP1 NPP1 (ENPP1) ATP->NPP1 Substrate P2_Receptors P2 Receptors ATP->P2_Receptors Activates cGAMP 2',3'-cGAMP cGAMP->NPP1 Substrate AMP AMP NPP1->AMP PPi PPi NPP1->PPi CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 Substrate Adenosine Adenosine P1_Receptors P1 Receptors Adenosine->P1_Receptors Activates CD73->Adenosine NPP1_IN_1 This compound NPP1_IN_1->NPP1 Inhibits

Caption: NPP1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, Enzyme, Substrate dispense Dispense Compounds and Enzyme reagents->dispense compounds Prepare Serial Dilutions of this compound compounds->dispense incubate1 Pre-incubation dispense->incubate1 add_substrate Add Substrate (e.g., ATP or p-Nph-5'-TMP) incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Stop Reaction (if necessary) incubate2->stop_reaction readout Measure Signal (Absorbance/Fluorescence) stop_reaction->readout analyze Calculate % Inhibition and IC50 readout->analyze

Caption: General experimental workflow for an NPP1 inhibition assay.

Troubleshooting_Logic start Inconsistent Assay Results q1 Are you using an artificial substrate (e.g., p-Nph-5'-TMP)? start->q1 advice1 Consider allosteric modulation. Validate hits with a natural substrate like ATP or use p-Nph-5'-AMP. q1->advice1 Yes q2 Is the issue high background or low signal? q1->q2 No a1_yes Yes a1_no No advice1->q2 advice2_high Check buffer pH. Run proper blank controls. Verify reagent purity. q2->advice2_high High Background advice2_low Optimize enzyme/substrate concentrations. Check for compound quenching. q2->advice2_low Low Signal q3 Is this a cell-based assay? a2_high High Background a2_low Low Signal advice2_high->q3 advice2_low->q3 advice3 Standardize cell density and passage number. Perform cytotoxicity assays. q3->advice3 Yes end Consult further literature or technical support. q3->end No a3_yes Yes a3_no No advice3->end

Caption: Troubleshooting decision tree for NPP1 assays.

References

Addressing Npp1-IN-1 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Addressing Npp1-IN-1 Precipitation in Cell Culture Media

This guide provides a systematic approach to resolving precipitation issues observed when using this compound in cell culture experiments. Precipitation of a small molecule inhibitor can significantly impact experimental outcomes by reducing the effective concentration and potentially introducing cytotoxicity.

Issue: Precipitate observed in cell culture medium after adding this compound.
  • Initial Assessment: First, confirm that the observed turbidity or particles are not due to bacterial, fungal, or yeast contamination.[1] Visually inspect the culture flask and a sample under a microscope. If contamination is ruled out, the precipitate is likely the compound itself or a salt complex.[1][2]

  • Root Cause Analysis: The primary reason for small molecule precipitation in aqueous media is exceeding its solubility limit.[3] This can be influenced by several factors including the final concentration of the inhibitor, the solvent concentration (e.g., DMSO), media composition, pH, and temperature.[2][4][5][6][7]

Step-by-Step Troubleshooting Workflow

The following workflow provides a structured method to identify and resolve the cause of this compound precipitation.

G cluster_0 start Start: Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? Stored correctly? start->check_stock stock_ok Stock is Clear check_stock->stock_ok remake_stock Remake Stock Solution (See Protocol 1) stock_ok->remake_stock No check_dilution 2. Review Dilution Method Serial dilutions in DMSO? Final DMSO % <0.5%? stock_ok->check_dilution Yes remake_stock->check_dilution dilution_ok Dilution Protocol Correct check_dilution->dilution_ok adjust_dilution Adjust Dilution Protocol (See Protocol 2) dilution_ok->adjust_dilution No check_concentration 3. Assess Working Concentration Is it too high? dilution_ok->check_concentration Yes adjust_dilution->check_concentration conc_ok Concentration is Appropriate check_concentration->conc_ok lower_conc Lower Working Concentration Perform dose-response test conc_ok->lower_conc No check_media 4. Evaluate Media Interaction Pre-warm media? Test in serum-free vs. serum-containing media? conc_ok->check_media Yes lower_conc->check_media media_ok No Media Interaction check_media->media_ok modify_media Modify Media Conditions Pre-warm media, add to serum-rich media first media_ok->modify_media No end_success Success: No Precipitation media_ok->end_success Yes modify_media->end_success end_fail Issue Persists: Contact Support

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps & Solutions
1. Verify the Stock Solution
  • Problem: The inhibitor may have precipitated in the stock solution due to improper storage or solvent saturation.

  • Solution: Visually inspect your stock solution. If it is cloudy or contains visible crystals, gently warm the vial to 50°C and vortex to redissolve the compound.[8] Always centrifuge the vial before opening to ensure any powder or liquid is at the bottom.[8][9] If it does not redissolve, prepare a fresh stock solution as detailed in Protocol 1 . Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[8][9]

2. Review the Dilution Method
  • Problem: Diluting a high-concentration DMSO stock directly into aqueous cell culture media is a common cause of precipitation.[10] The compound, which is soluble in DMSO, crashes out when the solvent is rapidly diluted.

  • Solution: Perform serial dilutions of your concentrated stock in 100% DMSO first to get closer to your final working concentration.[10] Then, add this intermediate DMSO dilution to your pre-warmed cell culture medium while vortexing or swirling to ensure rapid mixing. The final concentration of DMSO in the culture medium should ideally be below 0.5% to avoid solvent toxicity.[9]

3. Assess the Working Concentration
  • Problem: The desired working concentration of this compound may exceed its solubility limit in the final cell culture medium.

  • Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium using the steps in Protocol 2 . If your target concentration is too high, consider performing a dose-response experiment to see if a lower, soluble concentration can still achieve the desired biological effect.

4. Evaluate Media Components and Conditions
  • Problem: Components in the cell culture medium, such as salts, proteins (especially in serum-free media), and pH can affect compound solubility.[2][11][12] Temperature shifts, like adding a cold stock solution to warm media, can also induce precipitation.[2]

  • Solution:

    • Temperature: Always pre-warm your cell culture medium to 37°C before adding the inhibitor.

    • Serum: If using serum-free medium, try adding the this compound stock to a small volume of serum first, then add this mixture to the serum-free medium. Serum proteins can help stabilize the compound and keep it in solution.[10]

    • pH: Ensure the pH of your medium is stable and within the optimal range for your cells, as pH can significantly impact the solubility of small molecules.[4][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine Required Volume: Based on the mass of this compound and the desired stock concentration (e.g., 10 mM), calculate the required volume of solvent.

  • Solvent Selection: Use high-purity, anhydrous DMSO. Moisture in the solvent can reduce compound stability and solubility.

  • Dissolution: Add the calculated volume of DMSO directly to the vial of this compound.

  • Mixing: Vortex the solution thoroughly. If necessary, sonicate briefly or warm the vial to 50°C to ensure complete dissolution.[8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C for long-term stability (up to 6 months).[9][13]

Protocol 2: Determining Maximum Soluble Concentration
  • Prepare Serial Dilutions: Prepare a series of intermediate dilutions of your this compound stock solution in 100% DMSO.

  • Add to Media: Add a fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding tube containing 1 mL of your pre-warmed cell culture medium. This creates a range of final this compound concentrations.

  • Incubate and Observe: Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) for a period equivalent to your experiment's duration.

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals).

  • Microscopic Examination: Place a drop from each tube onto a microscope slide and check for precipitate under 10x or 20x magnification. The highest concentration that remains clear is your maximum working soluble concentration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent? A1: this compound is a potent inhibitor of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) enzyme, with an IC50 of 0.15 µM for NPP1.[13][14] The recommended solvent for creating stock solutions is DMSO.

Q2: What are the recommended storage conditions for this compound? A2: this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, the stock solution should be stored in aliquots at -80°C for up to 6 months to maintain stability.[13][14] Avoid repeated freeze-thaw cycles.[8]

Q3: Why is my this compound precipitating even at low concentrations? A3: This could be due to several factors. First, verify your stock solution concentration and dilution calculations. Ensure the final DMSO concentration is not too low, as this can cause the compound to fall out of solution.[3] Also, consider interactions with your specific media formulation. Some media components, particularly in serum-free formulations, can reduce the solubility of hydrophobic compounds.[1][2]

Q4: Can I filter the media after adding this compound to remove the precipitate? A4: Filtering the media after the inhibitor has been added is not recommended. This will remove the precipitated compound, leading to an unknown and lower final concentration of the active inhibitor in your experiment, rendering the results unreliable.[3] The focus should be on preventing precipitation from occurring in the first place.

Q5: What is the role of NPP1 in signaling? A5: NPP1 is a membrane-bound enzyme that hydrolyzes extracellular nucleotides, with its main substrate being ATP.[15][16][17] By converting ATP to AMP and pyrophosphate (PPi), NPP1 plays a crucial role in regulating purinergic signaling, bone mineralization, and insulin receptor signaling.[16][18][19][20] Inhibition of NPP1 is being explored for applications in oncology and immunology.[15][16]

NPP1_Pathway cluster_membrane Extracellular Space cluster_inhibitor ATP ATP NPP1 NPP1 Enzyme ATP->NPP1 hydrolyzes P2_Receptor P2 Receptors ATP->P2_Receptor activates AMP AMP NPP1->AMP PPi PPi (Pyrophosphate) NPP1->PPi Cell_Signaling Purinergic Signaling P2_Receptor->Cell_Signaling Npp1_IN_1 This compound Npp1_IN_1->NPP1 inhibits

Caption: Simplified NPP1 signaling pathway and the action of this compound.

Data Summary

The following table summarizes key quantitative information for this compound based on available data.

PropertyValueSource
Molecular Weight 391.46 g/mol [14]
Formula C₂₇H₂₁NO₂[14]
IC₅₀ (NPP1) 0.15 µM[13][14]
IC₅₀ (NPP3) 40 µM[13][14]
Primary Solvent DMSO[8]
Recommended Max Final DMSO % < 0.5%[9]
Powder Storage -20°C (3 years)[14]
Solution Storage -80°C (6 months)[13]

References

Minimizing toxicity of Npp1-IN-1 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Npp1-IN-1

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in animal studies, with a focus on minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1 or ENPP1).[1][2][3][4] ENPP1 is an enzyme that hydrolyzes extracellular ATP to produce AMP and pyrophosphate (PPi).[2][3] In the context of cancer immunotherapy, ENPP1 is known to degrade the cyclic dinucleotide 2'3'-cGAMP, which is a key activator of the Stimulator of Interferon Genes (STING) pathway.[5][6][7] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to a more robust activation of the STING pathway, which in turn promotes innate and adaptive anti-tumor immune responses.[5][6]

Q2: What are the potential therapeutic applications of this compound?

A2: Given its mechanism of action, this compound and other ENPP1 inhibitors are primarily being investigated for cancer immunotherapy, particularly for "cold" solid tumors that do not respond well to existing immunotherapies.[5][7] By activating the STING pathway, these inhibitors can help to create an inflamed tumor microenvironment, making the tumors more susceptible to immune attack.[5][7] Additionally, due to ENPP1's role in mineralization and metabolic processes, its inhibitors are also being explored for other conditions like osteoarthritis, chondrocalcinosis, and type 2 diabetes.[2][8]

Q3: How should this compound be stored?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] Stock solutions should be stored under similar conditions.[1] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q4: What is the reported preclinical safety profile of ENPP1 inhibitors?

A4: Several ENPP1 inhibitors have been evaluated in preclinical and early clinical studies and have generally shown a favorable safety profile. For instance, therapeutic doses of the ENPP1 inhibitor MV-626 showed no toxicity in mice.[9] Another inhibitor, RBS2418, showed no associated toxicities in a Phase 1 dose-escalation study.[10] While specific public data on this compound toxicity is limited, the data from other molecules in the same class are encouraging.

InhibitorStudy TypeReported Safety Observations
MV-626 Preclinical (mice)No toxicity observed at therapeutic doses.[9]
RBS2418 Phase 1 Clinical TrialNo associated toxicities reported in dose escalation.[10]
ISM5939 PreclinicalFavorable safety profile reported.[6]
STF-1623 Preclinical (rodents)No observed side effects.[7]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your animal studies with this compound.

Issue 1: Unexpected Animal Morbidity or Mortality After Dosing

  • Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve and administer this compound can cause toxicity, especially with repeated dosing. Dimethyl sulfoxide (DMSO), a common solvent, can be toxic at higher concentrations.

    • Troubleshooting Steps:

      • Review Vehicle Composition: A common formulation for in vivo studies is 10% DMSO in corn oil.[1] If your DMSO concentration is higher, consider reducing it. It is recommended to keep the proportion of DMSO in the working solution below 2% if the animal model is known to be weak.[1]

      • Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle-related toxicity and compound-specific toxicity.

      • Alternative Vehicles: Explore other less toxic vehicle formulations, such as those containing PEG300, PEG400, or SBE-β-CD in saline.[1]

  • Possible Cause 2: Dose-Dependent Toxicity. The administered dose of this compound may be too high for the specific animal strain, age, or health status.

    • Troubleshooting Steps:

      • Perform a Dose-Range Finding Study: Before commencing a large efficacy study, conduct a dose-escalation study in a small cohort of animals to determine the Maximum Tolerated Dose (MTD).

      • Staggered Dosing: When starting a study with a new batch of compound or a new animal model, dose a small number of animals first and observe for 24-48 hours before dosing the entire cohort.

      • Monitor Clinical Signs: Closely monitor animals for signs of toxicity such as weight loss, lethargy, ruffled fur, and changes in behavior. If signs of toxicity are observed, consider reducing the dose or dosing frequency.

Issue 2: Injection Site Reactions (e.g., swelling, inflammation, necrosis)

  • Possible Cause 1: Poor Solubility or Precipitation. If this compound is not fully dissolved or precipitates out of solution upon injection, it can cause localized irritation and inflammation.

    • Troubleshooting Steps:

      • Ensure Complete Dissolution: Visually inspect your dosing solution to ensure it is a clear solution.[1] Gentle heating and/or sonication can aid in dissolution.[1]

      • Prepare Fresh Solutions: It is recommended to prepare working solutions fresh daily to minimize the risk of precipitation.[1]

      • Adjust Formulation: If precipitation is a persistent issue, consider adjusting the vehicle composition to improve solubility.

  • Possible Cause 2: High Local Concentration. Injecting too large a volume or injecting too quickly can lead to a high local concentration of the compound and vehicle, causing tissue damage.

    • Troubleshooting Steps:

      • Optimize Injection Volume: Adhere to institutional guidelines for maximum injection volumes for the chosen route of administration (e.g., intraperitoneal, subcutaneous, intravenous).

      • Slow Injection Rate: Administer the injection slowly and steadily.

      • Rotate Injection Sites: For repeated dosing, rotate the injection site to minimize cumulative local toxicity.

Issue 3: Lack of In Vivo Efficacy

  • Possible Cause 1: Suboptimal Formulation or Bioavailability. If this compound is not properly formulated, it may have poor solubility and low bioavailability, preventing it from reaching its target at therapeutic concentrations.

    • Troubleshooting Steps:

      • Review Formulation Protocol: Ensure that the formulation protocol is being followed correctly. A suggested protocol is to first prepare a clear stock solution in DMSO and then add co-solvents like corn oil sequentially.[1]

      • Consider Pharmacokinetic (PK) Studies: If possible, conduct a pilot PK study to measure the concentration of this compound in the plasma and/or tumor tissue over time. This will help determine if the compound is being absorbed and reaching the target tissue.

  • Possible Cause 2: Inappropriate Dosing Regimen. The dose or frequency of administration may be insufficient to achieve a sustained therapeutic effect.

    • Troubleshooting Steps:

      • Consult Literature on Similar Compounds: Review published studies on other ENPP1 inhibitors to get an idea of effective dosing regimens in similar animal models.

      • Dose Escalation Efficacy Study: In your efficacy studies, consider testing a range of doses to identify an optimal therapeutic dose.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is based on a common formulation for lipophilic compounds in animal studies.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Corn oil, sterile

Procedure:

  • Prepare a Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

    • Vortex and/or sonicate until the powder is completely dissolved, resulting in a clear solution.

  • Prepare the Working Solution (Example for a 10% DMSO in Corn Oil formulation):

    • Calculate the required volumes of the stock solution and corn oil based on the final desired concentration and total volume.

    • In a sterile tube, add the required volume of corn oil (90% of the final volume).

    • Slowly add the calculated volume of the DMSO stock solution (10% of the final volume) to the corn oil while vortexing.

    • Mix thoroughly to ensure a homogenous and clear solution.

  • Administration:

    • Use the working solution on the same day it is prepared.[1]

    • Administer the solution to the animals via the desired route (e.g., intraperitoneal injection).

Formulation Component Percentage by Volume Notes
DMSO 10%Use a minimal volume to first create a clear stock solution.[1]
Corn Oil 90%Add as the co-solvent.[1]

Protocol 2: General In Vivo Toxicity Study Design

This is a template for an acute toxicity or dose-range finding study.

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential signs of toxicity of this compound.

Animals:

  • Select a relevant rodent strain (e.g., C57BL/6 mice), age, and sex, consistent with planned efficacy studies.

  • Use a minimum of 3-5 animals per dose group.

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Dose Selection: Select a range of doses based on in vitro potency (IC50) and any available in vivo data for similar compounds. A logarithmic dose spacing (e.g., 10, 30, 100 mg/kg) is often a good starting point. Include a vehicle-only control group.

  • Administration: Administer a single dose of this compound or vehicle via the intended clinical route.

  • Monitoring:

    • Mortality: Check for mortality at least twice daily.

    • Clinical Signs: Observe animals for any signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days.

    • Body Weight: Record individual body weights before dosing and at regular intervals (e.g., daily for the first week, then twice weekly). Body weight loss of >15-20% is often considered a humane endpoint.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any visible abnormalities in organs and tissues.

Visualizations

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) CancerCell Cancer Cell cGAMP_ext Extracellular 2'3'-cGAMP CancerCell->cGAMP_ext Release ENPP1 ENPP1 AMP_PPi AMP + PPi ENPP1->AMP_PPi cGAMP_ext->ENPP1 Hydrolysis STING STING (on ER) cGAMP_ext->STING Enters Immune Cell & Activates ATP ATP ATP->ENPP1 IFN Type I Interferons (IFN-α/β) STING->IFN ImmuneResponse Anti-Tumor Immune Response IFN->ImmuneResponse Npp1_IN_1 This compound Npp1_IN_1->ENPP1 Inhibits Toxicity_Workflow start Start: Plan In Vivo Study dose_range Dose-Range Finding Study (Small Cohort, 3-5 doses + vehicle) start->dose_range observe Monitor Daily: - Body Weight - Clinical Signs - Mortality dose_range->observe mtd Determine MTD (e.g., dose causing <15% weight loss) observe->mtd efficacy Proceed to Efficacy Studies (Using doses ≤ MTD) mtd->efficacy MTD Identified reassess Toxicity Observed? Re-evaluate Dose/Formulation mtd->reassess No Clear MTD end End of Study efficacy->end reassess->dose_range Adjust & Repeat Troubleshooting_Tree start Unexpected Toxicity Observed in Animals q_vehicle Is a Vehicle-Only Control Group Used? start->q_vehicle run_vehicle Action: Run Vehicle-Only Control Group Immediately q_vehicle->run_vehicle No q_vehicle_tox Toxicity in Vehicle Group? q_vehicle->q_vehicle_tox Yes a_vehicle_yes Yes a_vehicle_no No fix_vehicle Problem: Vehicle Toxicity Action: Lower DMSO% or Change Vehicle q_vehicle_tox->fix_vehicle Yes q_formulation Is Dosing Solution Clear? Any Precipitation? q_vehicle_tox->q_formulation No a_vehicle_tox_yes Yes a_vehicle_tox_no No fix_formulation Problem: Formulation Issue Action: Reformulate, Sonicate, Prepare Fresh Daily q_formulation->fix_formulation Yes dose_dependent Problem: Dose-Dependent Toxicity Action: Reduce Dose or Dosing Frequency q_formulation->dose_dependent No a_formulation_no No (Clear) a_formulation_yes Yes (Precipitate)

References

Choosing the correct negative control for Npp1-IN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Npp1-IN-1, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1/ENPP1). The focus is on the critical selection and validation of an appropriate negative control to ensure the specificity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of NPP1 and what does this compound do?

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1), also known as ENPP1, is a transmembrane glycoprotein with two primary functions.[1] Firstly, it hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), playing a key role in regulating purinergic signaling and bone mineralization.[1][2][3] Secondly, NPP1 has been identified as a critical negative regulator of the innate immune system by hydrolyzing 2'3'-cyclic GMP-AMP (2'3'-cGAMP), the second messenger that activates the STING (Stimulator of Interferon Genes) pathway.[1][4][5] By degrading extracellular cGAMP, NPP1 can suppress anti-tumor immune responses, making it a target for cancer immunotherapy.[4][6][7]

This compound is a potent and selective small molecule inhibitor of NPP1.[8] It blocks the enzymatic activity of NPP1, thereby preventing the degradation of its substrates like ATP and 2'3'-cGAMP.

Q2: Why is a negative control essential when using this compound?

A negative control is crucial for attributing the observed biological effects specifically to the inhibition of NPP1 by this compound, rather than to other, unintended "off-target" effects of the compound.[9][10] An ideal negative control is a molecule that is structurally very similar to this compound but is inactive against NPP1.[11] Using such a control helps researchers to:

  • Confirm Target Specificity: Differentiate between the effects caused by NPP1 inhibition and those caused by the inhibitor binding to other proteins.

  • Rule Out Artifacts: Account for effects related to the chemical scaffold of the inhibitor, its solvent, or its general cytotoxicity.

Q3: What are the ideal characteristics of a negative control for this compound?

An ideal negative control compound for this compound should possess the following characteristics:

  • Structural Similarity: It should be a close structural analog of this compound. This ensures that physical properties like solubility, cell permeability, and the general chemical scaffold are as similar as possible.[12]

  • Target Inactivity: It must be significantly less active or completely inactive against NPP1 at the concentrations where this compound shows potent inhibition.

  • Similar Off-Target Profile: Ideally, the negative control should interact with the same off-target proteins as this compound. While difficult to guarantee, using a structurally close analog or an inactive enantiomer increases the likelihood of a similar off-target profile.[11]

cluster_0 This compound (Active Inhibitor) cluster_1 Ideal Negative Control A Structurally Defined B Inhibits NPP1 A->B  Active on Target C May have Off-Target Effects A->C  Potential Side Effects F Shares SAME Off-Target Effects C->F Comparison Isolates On-Target Effect D Structurally Similar to Active E INACTIVE on NPP1 D->E  Inactive on Target D->F  Mirrors Side Effects

Figure 1. Logical relationship between an active inhibitor and its ideal negative control.
Q4: A validated inactive analog of this compound isn't commercially available. What are my options?

This is a common challenge in pharmacological studies. Researchers can consider the following strategies:

  • Use a Structurally Unrelated NPP1 Inhibitor: If the goal is to confirm that the phenotype is due to NPP1 inhibition, using a different, structurally distinct NPP1 inhibitor that recapitulates the results can provide strong evidence.

  • Knockdown/Knockout Models: The most rigorous control is a genetic one. Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate NPP1 expression is the gold standard for confirming target-specific effects. If this compound has no effect in NPP1-knockout cells, this strongly validates the target.[10]

  • Vehicle Control: This is the most basic but essential control. The vehicle (e.g., DMSO) in which this compound is dissolved is added to cells at the same final concentration used in the experiment. This controls for any effects of the solvent itself.

  • Inactive Enantiomer (if applicable): If this compound is a chiral molecule (contains a stereocenter), its opposite enantiomer could be an excellent negative control, provided it is confirmed to be inactive against NPP1.[11][13] The two enantiomers of a chiral drug can have vastly different biological activities.[13]

Q5: How do I experimentally validate a candidate negative control compound?

Validation is a critical step before using a compound as a negative control. The goal is to confirm its inactivity against NPP1.

cluster_0 Biochemical Validation cluster_1 Cellular Validation A Select Candidate Negative Control (e.g., structural analog) B Step 1: In Vitro Enzyme Assay A->B C Measure NPP1 activity + This compound vs. Control Candidate B->C D Step 2: Cell-Based Target Engagement Assay F Does Candidate Inhibit NPP1? C->F E Measure cGAMP hydrolysis or STING pathway activation G VALIDATED Negative Control F->G No H REJECT Candidate F->H Yes cluster_1 Cell Membrane cluster_2 Downstream Signaling cGAMP 2'3'-cGAMP NPP1 NPP1 (ENPP1) cGAMP->NPP1 hydrolyzes ATP ATP ATP->NPP1 hydrolyzes STING STING Pathway Activation NPP1->STING Suppresses PPi Pyrophosphate (PPi) (Bone Mineralization) NPP1->PPi AMP AMP NPP1->AMP Purinergic Purinergic Signaling (via Adenosine) CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine Adenosine->Purinergic Inhibitor This compound Inhibitor->NPP1 Inhibits

References

Validation & Comparative

Validating the Inhibitory Effect of Npp1-IN-1 on ENPP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the inhibitory effect of Npp1-IN-1 on its target, ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). We present a comparative analysis of this compound with other known ENPP1 inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to ENPP1 and its Inhibition

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological processes by hydrolyzing extracellular nucleotides.[1][2] A key function of ENPP1 is the degradation of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (stimulator of interferon genes) pathway, a critical component of the innate immune system.[1][3][4] By hydrolyzing cGAMP, ENPP1 acts as a negative regulator of the STING pathway.[1][2] Dysregulation of ENPP1 activity has been implicated in several diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention.[1][3]

This compound is a potent inhibitor of ENPP1.[5] Validating its inhibitory effect is a critical step in its development as a research tool or therapeutic agent. This guide outlines the necessary experimental approaches to achieve this validation.

Comparative Analysis of ENPP1 Inhibitors

A crucial aspect of validating a new inhibitor is to compare its potency and selectivity against known compounds. The following table summarizes the inhibitory activities of this compound and a selection of other ENPP1 inhibitors.

InhibitorTypeTarget(s)IC50 / KiReference(s)
This compound Small MoleculeENPP1 , ENPP3IC50: 0.15 µM (ENPP1) , 40 µM (ENPP3)[5]
STF-1623Small MoleculeENPP1IC50: 0.6 nM (human), 0.4 nM (mouse)[6][7]
Compound [I] (Haihe Biopharma)Small MoleculeENPP1IC50: 1.2 nM[8]
Enpp-1-IN-20 (Compound 31)Small MoleculeENPP1IC50: 0.09 nM (enzymatic), 8.8 nM (cell-based)[9]
ZXP-8202Small MoleculeENPP1EC50: 20 nM (cell-based enzymatic), 10 nM (IFN-β induction)[10]
SR-8314Small MoleculeENPP1Ki: 79 nM[1]
MV-626Small MoleculeENPP1-[1]
Compound 18pSmall MoleculeENPP1IC50: 25 nM[11]
Adenosine 5'-α,β-methylene-γ-thiotriphosphateNucleotide AnalogENPP1Ki: 20 nM[12]
PSB-POM141PolyoxometalateENPP1Ki: 1.46 nM[12]

Experimental Protocols

To validate the inhibitory effect of this compound, a combination of biochemical and cell-based assays is recommended.

Biochemical Inhibition Assay (Fluorescence-Based)

This assay directly measures the enzymatic activity of purified ENPP1 and its inhibition by this compound. Commercially available kits, such as the ENPP1 Inhibitor Screening Assay Kit from Cayman Chemical, provide a robust platform for this purpose.[13]

Principle: A fluorogenic substrate, such as Tokyo Green™-mAMP (TG-mAMP), is used. Cleavage of this substrate by ENPP1 generates a fluorescent signal that can be quantified. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1 Assay Buffer

  • Fluorogenic ENPP1 substrate (e.g., TG-mAMP)

  • This compound and other inhibitors

  • Positive control inhibitor (e.g., ENPP1 Inhibitor C)

  • 96-well black plates

  • Fluorescence plate reader (Excitation/Emission = 485/520 nm)

Procedure:

  • Prepare a serial dilution of this compound and other test compounds in ENPP1 Assay Buffer.

  • In a 96-well plate, add the diluted inhibitors. Include wells for a positive control, a negative control (vehicle, e.g., DMSO), and a no-enzyme control.

  • Add the diluted recombinant ENPP1 enzyme to all wells except the no-enzyme control.

  • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at regular intervals or at a fixed time point using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based ENPP1 Inhibition Assay

This assay measures the inhibition of endogenous ENPP1 activity in a cellular context.[14]

Principle: Similar to the biochemical assay, a cell-permeable fluorogenic substrate is used. The assay is performed on live cells that express ENPP1. The reduction in the fluorescent signal upon treatment with an inhibitor reflects its ability to inhibit cellular ENPP1.

Materials:

  • Cells expressing ENPP1 (e.g., MDA-MB-231, HepG2, or Caco-2 cells)[14]

  • Cell culture medium and reagents

  • ENPP1/ENPP3 Cell-Based Assay Buffer[14]

  • Cell-permeable fluorogenic ENPP1 substrate (e.g., TG-mAMP)

  • This compound and other inhibitors

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere and grow overnight.

  • Wash the cells with assay buffer to remove any interfering substances from the culture medium.[14]

  • Treat the cells with a serial dilution of this compound and other inhibitors in the assay buffer. Include appropriate controls.

  • Incubate for a specific period to allow for inhibitor uptake and interaction with cellular ENPP1.

  • Add the fluorogenic substrate to the cells.

  • Measure the fluorescence at different time points or at a fixed endpoint.

  • Calculate the percentage of inhibition and determine the cellular IC50 value.

Visualizing Key Processes

To better understand the context of ENPP1 inhibition, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical relationship of validating an inhibitor.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Substrate cGAMP cGAMP cGAMP->ENPP1 Substrate STING STING cGAMP->STING Activation AMP_PPi AMP + PPi ENPP1->AMP_PPi Hydrolysis AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Npp1_IN_1 Npp1_IN_1 Npp1_IN_1->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Transcription

Caption: ENPP1 hydrolyzes extracellular ATP and cGAMP.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (Purified ENPP1) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (ENPP1-expressing cells) Start->Cell_Based_Assay Dose_Response Generate Dose-Response Curves Biochemical_Assay->Dose_Response Cell_Based_Assay->Dose_Response Calculate_IC50 Calculate IC50 Values Dose_Response->Calculate_IC50 Compare_Potency Compare with Alternative Inhibitors Calculate_IC50->Compare_Potency Assess_Selectivity Assess Selectivity (e.g., against ENPP3) Calculate_IC50->Assess_Selectivity Conclusion Conclusion Compare_Potency->Conclusion Assess_Selectivity->Conclusion

Caption: Workflow for validating an ENPP1 inhibitor.

Logical_Relationship Hypothesis This compound inhibits ENPP1 activity Biochemical_Validation Biochemical Validation: Reduced activity of purified ENPP1 Hypothesis->Biochemical_Validation Cellular_Validation Cellular Validation: Reduced ENPP1 activity in live cells Hypothesis->Cellular_Validation Quantitative_Comparison Quantitative Comparison: Potency (IC50) is comparable or superior to known inhibitors Biochemical_Validation->Quantitative_Comparison Selectivity_Profile Selectivity Profile: Higher potency for ENPP1 over other NPPs Biochemical_Validation->Selectivity_Profile Cellular_Validation->Quantitative_Comparison Validated_Inhibitor This compound is a validated and characterized ENPP1 inhibitor Quantitative_Comparison->Validated_Inhibitor Selectivity_Profile->Validated_Inhibitor

Caption: Logical steps for validating an ENPP1 inhibitor.

References

A Comparative Guide to ENPP1 Inhibitors: Npp1-IN-1 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in innate immunity and oncology. By hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 acts as a key negative regulator of the cGAS-STING pathway, which is crucial for anti-tumor immunity.[1][2][3] Inhibition of ENPP1 can prevent cGAMP degradation, thereby boosting STING signaling to enhance immune responses against cancer cells.[4][5][6] This has led to the development of numerous small molecule inhibitors targeting ENPP1.

This guide provides an objective comparison of Npp1-IN-1 with other known ENPP1 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Biochemical Potency and Selectivity

The primary measure of an inhibitor's effectiveness is its biochemical potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the reported potencies of this compound and other selected ENPP1 inhibitors.

CompoundTypeENPP1 IC50 / KiSelectivity Notes
This compound Small MoleculeIC50: 0.15 µM[1]IC50 for NPP3 is 40 µM, showing >260-fold selectivity for NPP1.[1]
STF-1084 Small MoleculeKi: 33 nM[4] / 0.11 µM[7][8]Selective over ENPP2 (Ki = 5.5 µM) and alkaline phosphatase (Ki > 100 µM).[7][8]
Enpp-1-IN-20 Small MoleculeIC50: 0.09 nM[9]Potent activity in cell-based assays (IC50 = 8.8 nM).[9]
GBD-09259 Small MoleculeIC50: 6.7 nM (cGAMP hydrolysis)Highly selective; IC50 for ENPP2 and ENPP3 are >3000 nM.
QS1 Small MoleculeKi: 1.6 µM (at pH 7.4)[6]Potency is highly pH-dependent, dropping 100-fold from pH 9 to 7.4.[6]
STF-1623 Small MoleculeIC50: 1.4 nM[7]Exhibits an exceptionally long tumor residence time despite rapid systemic clearance.

Cellular Activity and Mechanism of Action

Beyond direct enzyme inhibition, an inhibitor's utility is defined by its activity in a cellular context, such as its ability to protect extracellular cGAMP from degradation and subsequently activate the STING pathway.

  • This compound is a potent inhibitor of ENPP1, with data primarily focused on its biochemical activity.[1]

  • STF-1084 is a cell-impermeable, competitive inhibitor that has been shown to block the extracellular degradation of cGAMP, leading to increased STING pathway activation in cellular models.[4][7][8] It has been used in vivo to delay tumor progression in combination with ionizing radiation.[7]

  • Enpp-1-IN-20 demonstrates significant potency in both biochemical and cell-based assays, indicating effective translation from enzyme inhibition to STING pathway stimulation in vitro.[9]

  • GBD-09259 effectively increases cGAMP levels in cancer cells, leading to enhanced interferon-β production. Its oral administration in mouse models inhibited cGAMP hydrolysis in plasma and showed significant tumor growth inhibition when combined with anti-PD-1 antibodies.

  • STF-1623 is noted for its unique pharmacokinetic profile, showing a very long drug-target residence time within tumors, which allows for sustained, localized STING activation without the systemic toxicity associated with direct STING agonists.

Visualizing Key Concepts

To better illustrate the context and application of these inhibitors, the following diagrams are provided.

Caption: The cGAS-STING signaling pathway and the role of ENPP1.

ENPP1_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Enzyme Prepare ENPP1 Enzyme Solution Mix Mix Enzyme, Substrate, and Inhibitor in Assay Plate Enzyme->Mix Substrate Prepare Substrate (e.g., cGAMP, ATP) Substrate->Mix Inhibitor Prepare Test Inhibitor (e.g., this compound) Inhibitor->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Add_Probe Add Detection Reagent (e.g., Fluorescent Probe, Antibody) Incubate->Add_Probe Read_Plate Read Plate (Fluorescence, etc.) Add_Probe->Read_Plate Calc Calculate % Inhibition Read_Plate->Calc Plot Plot Dose-Response Curve and Determine IC50 Calc->Plot

Caption: General workflow for an ENPP1 inhibitor screening assay.

Experimental Protocols

Accurate comparison of inhibitor potency requires standardized experimental conditions. While specific parameters may vary between studies, the general methodologies for biochemical and cellular assays are outlined below.

Biochemical ENPP1 Inhibition Assay (General Protocol)

This protocol is based on commonly used methods, such as fluorescence-based or competitive immunoassays.

  • Reagents and Materials:

    • Recombinant human ENPP1 enzyme.

    • Substrate: 2'3'-cGAMP or a surrogate like ATP or p-Nitrophenyl-5'-TMP (p-NPTMP). Note that inhibitory potencies can be substrate-dependent.[3]

    • Assay Buffer: Typically a buffer at physiological pH 7.4 (e.g., Tris-HCl) containing necessary cofactors like zinc chloride.

    • Test Inhibitors: Serially diluted in DMSO.

    • Detection System: For example, the Transcreener® AMP²/GMP² FP Assay, which uses an antibody that detects the AMP/GMP product, or a fluorogenic substrate like Tokyo Green™-mAMP.

  • Procedure:

    • A solution of the ENPP1 enzyme is prepared in the assay buffer.

    • The test inhibitor (e.g., this compound) at various concentrations is pre-incubated with the enzyme in a microplate.

    • The enzymatic reaction is initiated by adding the substrate (e.g., 2'3'-cGAMP).

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C).

    • The reaction is stopped, and the detection reagents are added.

    • After a final incubation period, the signal (e.g., fluorescence polarization or fluorescence intensity) is measured using a plate reader.

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to control wells (enzyme without inhibitor).

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular cGAMP Degradation Assay (General Protocol)

This assay measures an inhibitor's ability to protect extracellular cGAMP from being hydrolyzed by ENPP1 expressed on cells.

  • Reagents and Materials:

    • A cell line with high ENPP1 expression (e.g., MDA-MB-231 breast cancer cells).

    • Exogenous 2'3'-cGAMP.

    • Test Inhibitors.

    • Reporter cells that produce a signal (e.g., Lucia™ luciferase) upon STING activation (e.g., THP1-Dual™ cells).

  • Procedure:

    • ENPP1-expressing cells are seeded in a microplate.

    • The cells are treated with serial dilutions of the test inhibitor.

    • A known concentration of 2'3'-cGAMP is added to the culture medium.

    • The plate is incubated to allow for cGAMP degradation by ENPP1.

    • After incubation, the conditioned medium (containing the remaining cGAMP) is transferred to a plate with seeded THP1-Dual™ reporter cells.

    • The reporter cells are incubated to allow for STING activation and reporter gene expression.

    • The reporter signal (e.g., luminescence) is measured.

  • Data Analysis:

    • An increased reporter signal in the presence of the inhibitor indicates protection of cGAMP and subsequent STING activation.

    • The cellular IC50 is calculated by plotting the reporter signal against the inhibitor concentration.

Conclusion

The development of potent and selective ENPP1 inhibitors is a rapidly advancing field with significant therapeutic potential.

  • This compound is a potent and selective tool compound suitable for biochemical studies.

  • STF-1084 is a well-characterized, cell-impermeable inhibitor useful for both in vitro and in vivo proof-of-concept studies.

  • Newer generation compounds like Enpp-1-IN-20 , GBD-09259 , and STF-1623 offer exceptionally high potency and, in some cases, optimized pharmacokinetic properties that make them promising candidates for further preclinical and clinical development.

The choice of inhibitor will depend on the specific experimental needs. For biochemical screening, potency and selectivity (as with This compound or GBD-09259 ) are paramount. For cellular and in vivo studies, properties like cell permeability, residence time, and oral bioavailability (STF-1623 , GBD-09259 ) become critical considerations. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.

References

A Head-to-Head Comparison: Pharmacological Inhibition of ENPP1 with Npp1-IN-1 versus Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is critical for advancing therapeutic strategies, particularly in immuno-oncology. This guide provides an objective comparison between two primary methodologies for ENPP1 modulation: the use of a small molecule inhibitor, represented here by potent and selective compounds due to the limited specific public data on "Npp1-IN-1", and genetic knockdown techniques such as siRNA, shRNA, or CRISPR/Cas9.

ENPP1 has emerged as a key regulator of innate immunity, primarily through its role in hydrolyzing cyclic GMP-AMP (cGAMP), a critical second messenger in the STING (Stimulator of Interferon Genes) pathway. By degrading extracellular cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity.[1][2] Both pharmacological inhibition and genetic knockdown of ENPP1 aim to counteract this suppression and restore STING-mediated immune responses.

At a Glance: Pharmacological Inhibition vs. Genetic Knockdown

FeaturePharmacological Inhibition (e.g., with a potent inhibitor)Genetic Knockdown (e.g., siRNA, CRISPR)
Mechanism of Action Reversible or irreversible binding to the ENPP1 enzyme, inhibiting its catalytic activity.Reduction or complete elimination of ENPP1 protein expression through mRNA degradation or gene editing.
Specificity Can be highly selective for ENPP1 over other phosphodiesterases, but off-target effects are possible.Highly specific to the Enpp1 gene, but potential for off-target gene editing with CRISPR.
Temporal Control Acute and reversible; effects are dependent on drug concentration and half-life.Long-lasting and potentially permanent (with CRISPR); less temporal control.
Therapeutic Potential High; small molecules are amenable to development as orally bioavailable drugs for systemic administration.[3]Primarily a research tool; in vivo delivery of genetic material for therapeutic purposes faces significant challenges.
In Vivo Applicability Readily applicable in animal models and clinical trials.Complex for systemic administration in vivo, though useful for generating knockout models and ex vivo cell therapies.

Quantitative Comparison of Effects

The following tables summarize quantitative data from various studies to allow for a cross-comparison of the effects of pharmacological inhibition and genetic knockdown of ENPP1.

Table 1: In Vitro Efficacy
ParameterPharmacological InhibitionGenetic KnockdownReference
Enzyme Inhibition (Ki) 0.13 nM (RBS2418 vs. ATP)Not Applicable[3]
Enzyme Inhibition (Ki) 20 nM (Adenosine 5′-α,β-methylene-γ-thiotriphosphate)Not Applicable[4]
Cell Proliferation No direct inhibition in various cancer cell lines up to 30 µM (OC-1)Significant reduction in sphere-forming capacity and proliferation in glioblastoma stem cells.[5]
Cell Death Not directly induced by inhibitor alone.Increased fraction of dead cells (apoptotic and/or necrotic) in glioblastoma stem cells.[5]
STING Pathway Activation Increased IFN-β and CXCL10/IP10 gene expression in THP1 cells.Not explicitly quantified in the same manner, but expected to increase due to cGAMP stabilization.
Table 2: In Vivo Antitumor Efficacy
ModelTreatmentEfficacyReference
Hepa1-6 Syngeneic Liver Cancer RBS2418 (oral)Significant reduction of tumor growth and prolongation of survival. 44% complete tumor regression.[3]
MC38 Syngeneic Colon Cancer ENPP1 inhibitor (ISM compound)67% tumor growth inhibition as a single agent.[6]
Breast Cancer (4T1 cells) Enpp1 knockout in cancer cellsAdditive effect on slowing tumor growth when combined with host Enpp1 knockout.[1]
Breast Cancer Enpp1 loss-of-functionSlowed primary tumor growth and abolished metastasis.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Intervention cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Activates AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine cGAS cGAS cGAS->cGAMP_ext Produces & Exports dsDNA Cytosolic dsDNA dsDNA->cGAS Senses TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Inhibitor This compound Inhibitor->ENPP1 Knockdown Genetic Knockdown Knockdown->ENPP1

Caption: The cGAS-STING signaling pathway and points of intervention.

Experimental_Workflow cluster_pharma Pharmacological Inhibition cluster_genetic Genetic Knockdown pharma_start Synthesize/Obtain This compound pharma_vitro In Vitro Assays (Enzyme kinetics, Cell viability) pharma_start->pharma_vitro pharma_vivo In Vivo Model (e.g., Syngeneic tumor model) pharma_vitro->pharma_vivo pharma_end Assess Antitumor Efficacy & Immune Response pharma_vivo->pharma_end genetic_start Design siRNA/shRNA/CRISPR targeting ENPP1 genetic_vitro Transfect/Transduce Cells & Validate Knockdown genetic_start->genetic_vitro genetic_vivo Generate Knockout Model or Use Engineered Cells genetic_vitro->genetic_vivo genetic_end Analyze Phenotype (e.g., Tumor growth, Metastasis) genetic_vivo->genetic_end

Caption: General experimental workflows for evaluating ENPP1 targeting.

Detailed Experimental Protocols

ENPP1 Enzyme Activity Assay (Colorimetric)

This protocol is adapted from a method using a colorimetric substrate to measure ENPP1 activity.[7][8]

  • Reagent Preparation :

    • Assay Buffer: 0.11 M Tris pH 9.0, 0.11 M NaCl, 15 mM MgCl₂.

    • Substrate Solution: 1 mg/ml p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5'-TMP) in assay buffer.

    • Stop Solution: 100 mM NaOH.

  • Procedure :

    • Prepare cell lysates or use recombinant ENPP1 enzyme.

    • Incubate a defined amount of protein (or recombinant enzyme) with the substrate solution in a 96-well plate. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

    • Incubate at 37°C for 1 hour in the dark.

    • Stop the reaction by adding the Stop Solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis :

    • Calculate the rate of p-nitrophenol production, which is proportional to ENPP1 activity. For inhibitor studies, calculate the IC₅₀ or Kᵢ values.

Assessment of STING Pathway Activation

This protocol outlines a general method to assess the activation of the STING pathway downstream of ENPP1 inhibition.[9][10][11][12]

  • Cell Culture and Treatment :

    • Culture immune cells (e.g., THP-1 monocytes) or cancer cells known to produce cGAMP.

    • Treat cells with an ENPP1 inhibitor or introduce ENPP1 genetic knockdown.

    • Stimulate the cGAS pathway if necessary (e.g., by transfecting with dsDNA).

  • Endpoint Analysis (Choose one or more) :

    • Quantitative RT-PCR : Isolate RNA and perform qRT-PCR to measure the expression of STING-responsive genes, such as IFNB1, CXCL10, and ISG15.

    • Western Blot : Prepare cell lysates and perform western blotting to detect the phosphorylation of STING, TBK1, and IRF3.

    • ELISA/Cytokine Assay : Collect cell culture supernatants and measure the secretion of Type I interferons (e.g., IFN-β) using ELISA or a multiplex cytokine assay.[13]

    • Reporter Assay : Use a cell line engineered with a luciferase reporter driven by an interferon-stimulated response element (ISRE). Measure luminescence as an indicator of pathway activation.

In Vivo Syngeneic Tumor Model

This protocol describes a typical workflow for evaluating the antitumor efficacy of ENPP1 targeting in a mouse model.[3]

  • Animal Model :

    • Use immunocompetent mice (e.g., C57BL/6 or BALB/c) that are syngeneic to the chosen tumor cell line (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer).

  • Tumor Implantation :

    • Inject a known number of tumor cells subcutaneously or orthotopically into the mice.

    • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Treatment :

    • For pharmacological inhibition, administer the ENPP1 inhibitor via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

    • For genetic knockdown studies, use tumor cells with stable ENPP1 knockdown or a conditional knockout mouse model.

    • Include vehicle control and/or non-targeting shRNA/CRISPR control groups.

  • Monitoring and Endpoint Analysis :

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tumors can be processed for further analysis (e.g., histology, flow cytometry for immune cell infiltration, or gene expression analysis).

    • Survival studies can also be conducted, where the endpoint is a predetermined tumor size or a decline in animal health.

Conclusion

Both pharmacological inhibition and genetic knockdown of ENPP1 have proven to be effective strategies for enhancing antitumor immunity by activating the cGAS-STING pathway. Pharmacological inhibitors offer a therapeutically viable approach with the potential for systemic delivery and controlled dosing. Genetic knockdown, while a powerful research tool for target validation and mechanistic studies, faces significant hurdles for direct clinical application.

The choice between these two approaches depends on the research question. For preclinical and clinical development, potent and selective small molecule inhibitors are the preferred modality. For fundamental research aimed at understanding the precise role of ENPP1 in a specific cell type or developmental stage, genetic knockdown models are indispensable. The data presented in this guide, compiled from multiple studies, provides a foundation for researchers to make informed decisions in the design and interpretation of their experiments targeting ENPP1.

References

Navigating the cGAS-STING Pathway: A Comparative Guide to Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway represents a critical nexus in innate immunity. Its aberrant activation is implicated in a range of autoimmune and inflammatory diseases, making the development of small molecule inhibitors a key therapeutic strategy. This guide provides a comparative overview of alternative small molecule inhibitors targeting the cGAS-STING pathway, supported by experimental data and detailed methodologies.

The cGAS-STING signaling cascade is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cGAS. This leads to the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which binds to and activates STING. Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TBK1 and subsequent activation of the transcription factor IRF3, culminating in the production of type I interferons and other pro-inflammatory cytokines. Small molecule inhibitors have been developed to target different nodes of this pathway, primarily focusing on the enzymatic activity of cGAS or the function of STING.

Comparative Analysis of cGAS Inhibitors

Small molecule inhibitors of cGAS aim to block the synthesis of cGAMP, thereby preventing the initiation of the downstream signaling cascade. These inhibitors typically target the nucleotide-binding pocket of cGAS.

InhibitorTargetBiochemical IC50 (Human cGAS)Cellular IC50 (Human Cells)Assay TypeReference
RU.521 Murine cGAS > Human cGASNot reported for human cGAS~0.8 µM (THP-1 cells)qRT-PCR for IFNB1[1]
G150 Human cGASNot reported1.96 µM (THP-1 cells, IFNB1 mRNA)qRT-PCR[2]
PF-06928215 Human cGAS4.9 µMNo cellular activity reportedFluorescence Polarization[3]
CU-32 Human cGASNot reported0.66 µM (THP-1 cells)Not specified[4]
CU-76 Human cGASNot reported0.27 µM (THP-1 cells)Not specified[4]
Compound 3 Human cGASNot reported0.51 µM (Raw-Lucia ISG cells)Reporter Assay[5]

Comparative Analysis of STING Inhibitors

STING inhibitors can be broadly categorized based on their mechanism of action. Some act as covalent inhibitors targeting specific cysteine residues to prevent STING palmitoylation and activation, while others are non-covalent inhibitors that compete with cGAMP for the binding pocket.

InhibitorTargetMechanism of ActionCellular IC50Assay TypeReference
C-176 Murine STINGCovalent inhibitor of Cys91, blocks palmitoylationNot reported for human cellsNot applicable[6]
H-151 Human and Murine STINGCovalent inhibitor of Cys91, blocks palmitoylation134.4 nM (HFFs)qRT-PCR for IFNB1[7]
SN-011 Human and Murine STINGBinds to the CDN-binding pocket~500 nM (human cells)Not specified[8][9]
BB-Cl-amidine STINGInhibits STING oligomerization via modification of Cys148Not reportedNot applicableNot specified

Signaling Pathway and Inhibitor Mechanisms

The following diagram illustrates the cGAS-STING signaling pathway and the points of intervention for small molecule inhibitors.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_inhibitors_cgas cGAS Inhibitors cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cluster_inhibitors_sting STING Inhibitors dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive Inactive STING Dimer cGAMP->STING_inactive Binds & Activates RU521 RU.521 RU521->cGAS Inhibit G150 G150 G150->cGAS PF06928215 PF-06928215 PF06928215->cGAS STING_active Active STING Oligomer STING_inactive->STING_active Translocates & Oligomerizes TBK1 TBK1 STING_active->TBK1 Recruits & Activates pTBK1 pTBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 pIRF3 Dimer IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes Induces Transcription H151 H-151 H151->STING_inactive Inhibit Palmitoylation SN011 SN-011 SN011->STING_inactive Inhibit cGAMP Binding

Caption: The cGAS-STING signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are outlines of key experimental protocols.

cGAS TR-FRET Assay for Inhibitor Screening

This assay is a high-throughput method to identify and characterize cGAS inhibitors by measuring the production of cGAMP.

cGAS_TR_FRET_Workflow cluster_prep 1. Reaction Setup cluster_incubation 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis plate 384-well plate reagents Add cGAS enzyme, dsDNA, ATP, GTP, and test inhibitor plate->reagents incubate Incubate at room temperature to allow cGAMP production reagents->incubate add_detection Add TR-FRET detection reagents: Tb-conjugated anti-cGAMP antibody and a fluorescent cGAMP tracer incubate->add_detection read_plate Read plate on a TR-FRET compatible reader (Excitation: ~340 nm, Emission: ~620 nm & ~665 nm) add_detection->read_plate analyze Calculate TR-FRET ratio. A decrease in ratio indicates cGAMP production and inhibitor activity. read_plate->analyze

Caption: Workflow for a cGAS TR-FRET inhibitor screening assay.

Protocol Details:

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT). Dilute human cGAS enzyme, dsDNA (e.g., herring testis DNA), ATP, and GTP to their final working concentrations in the assay buffer. Prepare serial dilutions of the test inhibitor.

  • Reaction Setup: In a 384-well plate, add the test inhibitor, followed by a mixture of cGAS enzyme, dsDNA, ATP, and GTP.

  • Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the TR-FRET detection reagents, which consist of a terbium (Tb)-conjugated anti-cGAMP antibody (donor) and a fluorescently labeled cGAMP analog (acceptor).

  • Signal Measurement: After a brief incubation with the detection reagents, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. In the absence of cGAMP produced by cGAS, the fluorescent tracer binds to the antibody, bringing the donor and acceptor into proximity and generating a high TR-FRET signal. cGAMP produced by the enzyme competes with the tracer for antibody binding, leading to a decrease in the TR-FRET signal.

  • Data Analysis: The inhibitory activity is calculated based on the reduction of the TR-FRET signal in the presence of the inhibitor compared to the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

STING Reporter Assay for Cellular Activity

This cell-based assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) promoter.

STING_Reporter_Assay_Workflow cluster_cell_prep 1. Cell Culture cluster_treatment 2. Compound Treatment cluster_incubation 3. Incubation cluster_readout 4. Luciferase Assay cluster_analysis 5. Data Analysis seed_cells Seed reporter cells (e.g., THP1-Dual™ KI-hSTING) in a 96-well plate add_inhibitor Add serial dilutions of the test inhibitor seed_cells->add_inhibitor add_agonist Add a STING agonist (e.g., 2'3'-cGAMP) add_inhibitor->add_agonist incubate Incubate for 18-24 hours add_agonist->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_reagent Add luciferase substrate collect_supernatant->add_reagent read_luminescence Measure luminescence add_reagent->read_luminescence analyze Calculate the percentage of inhibition and determine the EC50 value read_luminescence->analyze

Caption: Workflow for a STING reporter cell assay.

Protocol Details:

  • Cell Culture: Seed a reporter cell line, such as THP1-Dual™ KI-hSTING cells which express a secreted luciferase reporter gene under the control of an ISG54 promoter, into a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for a short pre-incubation period (e.g., 1 hour).

  • STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, at a concentration that induces a submaximal response.

  • Incubation: Incubate the plate for 18-24 hours to allow for reporter gene expression.

  • Luciferase Assay: Collect the cell culture supernatant and add a luciferase substrate.

  • Signal Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The inhibitory effect is determined by the reduction in luminescence in inhibitor-treated wells compared to agonist-only treated wells. EC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Conclusion

The development of small molecule inhibitors targeting the cGAS-STING pathway is a rapidly advancing field with significant therapeutic potential. This guide provides a comparative overview of several alternative inhibitors, highlighting their mechanisms of action and reported potencies. The detailed experimental protocols for key assays serve as a valuable resource for researchers aiming to identify and characterize novel inhibitors. As our understanding of the cGAS-STING pathway deepens, the continued development and rigorous evaluation of these small molecules will be crucial in translating this promising therapeutic strategy into clinical applications for a variety of inflammatory and autoimmune diseases.

References

Npp1-IN-1: A Comparative Guide to its Cross-reactivity with other Phosphodiesterases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Npp1-IN-1's performance against other phosphodiesterases, supported by available experimental data and detailed methodologies.

This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1), a key enzyme in the regulation of extracellular nucleotide signaling. Understanding the selectivity of this compound is crucial for its application as a research tool and for the development of potential therapeutic agents. This guide summarizes the current knowledge on the cross-reactivity of this compound with other phosphodiesterases, presents the available quantitative data, and outlines the experimental protocols used for these assessments.

Selectivity Profile of this compound

This compound exhibits a significant degree of selectivity for NPP1 over other phosphodiesterases, particularly its close homolog NPP3. The available data indicates a substantial difference in the half-maximal inhibitory concentration (IC50) values, highlighting its preferential binding to NPP1.

EnzymeIC50 (µM)
NPP10.15[1]
NPP340[1]

Table 1: Inhibitory activity of this compound against NPP1 and NPP3. The table displays the IC50 values of this compound for human NPP1 and NPP3, demonstrating its higher potency for NPP1.

Experimental Protocols

The determination of the inhibitory activity of this compound against NPP1 and other phosphodiesterases typically involves biochemical assays that measure the enzymatic activity in the presence of the inhibitor. Below are detailed methodologies for key experiments.

Inhibition of NPP1 Activity using an ATP Hydrolysis Assay

This assay quantifies the inhibition of NPP1 by measuring the reduction in the hydrolysis of its natural substrate, adenosine triphosphate (ATP).

Materials:

  • Recombinant human NPP1 enzyme

  • This compound

  • ATP (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)[2]

  • Detection reagent for phosphate or AMP (e.g., Malachite Green for phosphate, or a commercial AMP detection kit)

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a solution of this compound at various concentrations in the assay buffer.

  • In a 96-well plate, add the this compound solutions to the wells.

  • Add the recombinant human NPP1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding ATP to the wells.

  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

  • Measure the amount of product formed (inorganic phosphate or AMP) using a suitable detection reagent and a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the context of this compound's action and the methods used to assess its selectivity, the following diagrams are provided.

NPP1_ATP_Hydrolysis_Pathway cluster_extracellular Extracellular Space ATP ATP NPP1 NPP1 ATP->NPP1 Hydrolysis AMP AMP NPP1->AMP PPi PPi NPP1->PPi CD73 CD73 AMP->CD73 Hydrolysis Adenosine Adenosine CD73->Adenosine Npp1_IN_1 This compound Npp1_IN_1->NPP1 Inhibition

Caption: NPP1-mediated hydrolysis of extracellular ATP.

NPP1_cGAMP_Hydrolysis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_out Extracellular 2'3'-cGAMP NPP1 NPP1 cGAMP_out->NPP1 Hydrolysis pApG pApG NPP1->pApG AMP_GMP AMP + GMP pApG->AMP_GMP Hydrolysis Npp1_IN_1 This compound Npp1_IN_1->NPP1 Inhibition cGAS cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in DNA Cytosolic DNA DNA->cGAS Activates ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_in->cGAMP_out Transport STING STING cGAMP_in->STING Activates IFN Type I Interferons STING->IFN Induces

Caption: NPP1's role in the cGAS-STING pathway.

Experimental_Workflow cluster_workflow Phosphodiesterase Inhibitor Selectivity Profiling start Start compound Test Compound (e.g., this compound) start->compound primary_assay Primary Screen (e.g., against NPP1) compound->primary_assay dose_response Dose-Response Assay (Determine IC50 for NPP1) primary_assay->dose_response secondary_assay Secondary Screen (Panel of other phosphodiesterases) dose_response->secondary_assay dose_response_others Dose-Response Assay (Determine IC50 for other PDEs) secondary_assay->dose_response_others data_analysis Data Analysis and Selectivity Calculation dose_response_others->data_analysis end End data_analysis->end

Caption: Experimental workflow for selectivity profiling.

References

A Head-to-Head Comparison of ENPP1 Inhibitors: Npp1-IN-1 vs. PSB-POM141

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical therapeutic target, primarily for its role in regulating the cGAS-STING pathway, a key component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 acts as a negative regulator of STING-mediated anti-tumor immunity.[1][2] Inhibition of ENPP1 can therefore enhance the immune response against cancer cells. This guide provides a detailed comparison of two notable ENPP1 inhibitors, Npp1-IN-1 and PSB-POM141, summarizing their performance based on available experimental data.

At a Glance: Performance Comparison

The following table summarizes the key quantitative data for this compound and PSB-POM141 as ENPP1 inhibitors. It is important to note that the inhibitory constants (IC50 and Ki) were determined under different experimental conditions and are not directly comparable.

FeatureThis compoundPSB-POM141
Potency (ENPP1) IC50: 0.15 µM[1]Ki: 1.46 nM (with ATP as substrate)[3][4][5]
Selectivity IC50 for ENPP3: 40 µM (>260-fold selective for ENPP1 over ENPP3)[1]Highly selective against other ectonucleotidases including NTPDase1–3, NPP2–3, eN, and TNAP.[3]
Mechanism of Action Not explicitly stated in the provided results.Allosteric, non-competitive inhibitor.[3][4][5]

Signaling Pathway of ENPP1 in the Context of cGAS-STING

ENPP1 plays a crucial role in modulating the cGAS-STING signaling pathway. Cytosolic double-stranded DNA (dsDNA), a hallmark of cellular stress or viral infection, is detected by cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. This activation leads to the phosphorylation of TBK1 and IRF3, ultimately resulting in the transcription of type I interferons and other pro-inflammatory cytokines, which mount an anti-tumor immune response. ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, thereby dampening the STING-mediated immune response.[1][2]

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 Hydrolysis cGAMP cGAMP Extracellular cGAMP->cGAMP Transport AMP + GMP AMP + GMP ENPP1->AMP + GMP dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAS->cGAMP Synthesizes ATP + GTP ATP + GTP ATP + GTP->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates & Activates Type I IFNs Type I Interferons & other Cytokines IRF3->Type I IFNs Induces Transcription

Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.

Experimental Protocols

Biochemical ENPP1 Activity Assay (Colorimetric)

This protocol describes a common method to determine ENPP1 activity using a colorimetric substrate.

Materials:

  • Recombinant human ENPP1

  • Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5

  • Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (p-Nph-5'-TMP)[2]

  • Stop Solution: 100 mM NaOH[2]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a solution of recombinant human ENPP1 in Assay Buffer.

  • Prepare the substrate solution in Assay Buffer.

  • To each well of a 96-well plate, add the ENPP1 solution. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time.

  • Initiate the reaction by adding the substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[2]

  • Stop the reaction by adding the Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which indicates ENPP1 activity.

Cellular ENPP1 Activity Assay (Fluorometric)

This protocol outlines a method to measure ENPP1 activity in live cells using a fluorogenic substrate.

Materials:

  • Cells expressing ENPP1

  • ENPP1/ENPP3 Cell-Based Assay Buffer

  • Fluorogenic Substrate (e.g., TG-mAMP)

  • ENPP1 Inhibitor (for control)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with excitation/emission wavelengths of 485/520 nm

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • On the day of the assay, wash the cells with the Assay Buffer.

  • Add the Assay Buffer containing the ENPP1 inhibitor (for control wells) or vehicle to the respective wells.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin measuring the fluorescence intensity at excitation/emission wavelengths of 485/520 nm in a kinetic mode at 37°C for 60-120 minutes. The increase in fluorescence corresponds to the cleavage of the substrate by ENPP1.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing ENPP1 inhibitors.

Experimental_Workflow cluster_workflow ENPP1 Inhibitor Screening Workflow start Start biochemical_assay Primary Screening: Biochemical ENPP1 Activity Assay (e.g., Colorimetric or Fluorometric) start->biochemical_assay hit_identification Hit Identification (Potent Inhibitors) biochemical_assay->hit_identification cellular_assay Secondary Screening: Cellular ENPP1 Activity Assay hit_identification->cellular_assay Confirmed Hits selectivity_profiling Selectivity Profiling (against other ectonucleotidases) cellular_assay->selectivity_profiling mechanism_of_action Mechanism of Action Studies (e.g., Michaelis-Menten kinetics) selectivity_profiling->mechanism_of_action in_vivo_studies In Vivo Efficacy Studies (e.g., tumor models) mechanism_of_action->in_vivo_studies end End in_vivo_studies->end

References

Confirmation of Npp1-IN-1 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Npp1-IN-1 and other ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) inhibitors, with a focus on in vivo target engagement. NPP1 has emerged as a critical therapeutic target in immuno-oncology due to its role in hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway. Inhibition of NPP1 enhances the innate immune response against tumors.

Executive Summary

This compound is a potent inhibitor of NPP1 with a reported IC50 of 0.15 µM[1]. While in vitro data demonstrates its potency, comprehensive in vivo studies confirming target engagement and detailing its pharmacokinetic/pharmacodynamic (PK/PD) profile are not extensively available in the public domain. This guide compares this compound with other known NPP1 inhibitors for which in vivo data has been published, providing a framework for evaluating its potential as a therapeutic agent.

Comparison of Npp1 Inhibitors

The following table summarizes the available data for this compound and other selected NPP1 inhibitors. It is important to note that direct cross-comparison of in vivo efficacy can be challenging due to variations in experimental models and dosing regimens.

InhibitorTypeIn Vitro Potency (IC50/Ki)In Vivo ModelKey In Vivo FindingsReference
This compound Small MoleculeIC50: 0.15 µM (NPP1), 40 µM (NPP3)Data Not Publicly AvailableData Not Publicly Available[1]
AVA-NP-695 Small MoleculeData Not Publicly Available4T1 Breast Cancer Syngeneic Mouse ModelOrally administered (1, 3, and 6 mg/kg, BID) and showed tumor growth inhibition.[2]
Insilico Medicine Compound Small MoleculeData Not Publicly AvailableCT26 and MC38 Syngeneic Mouse ModelsShowed strong anti-tumor activity and robust tumor regression in combination with immune checkpoint inhibitors. A single dose resulted in 67% tumor growth inhibition in the MC38 model.[3]
STF-1623 Small MoleculeHighly PotentMultiple tumor modelsDemonstrates a long tumor residence time despite rapid systemic clearance. It unleashes anti-tumor immunity leading to robust anti-tumor and anti-metastatic effects.[4]
MV-626 Small MoleculeSelective ENPP1 inhibitorMouse modelsPrevents cGAMP hydrolysis, increases STING activation, and, in combination with radiation therapy, increased overall survival in mice.[5]
SR-8314 Small MoleculeData Not Publicly AvailableMouse modelsShowed anti-tumor activity with an increase in CD3+, CD4+, and CD8+ T cells in the tumor microenvironment.[5]
Adenosine 5′-α,β-methylene-γ-thiotriphosphate Nucleotide AnalogKi: 20 nMData Not Publicly AvailableA potent and selective NPP1 inhibitor.[6]
PSB-POM141 PolyoxometalateKi: 1.46 nMData Not Publicly AvailableA highly potent and selective allosteric inhibitor of NPP1.[6]

Signaling Pathway and Experimental Workflow

To understand the context of NPP1 inhibition, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing in vivo target engagement.

NPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP NPP1 NPP1 ATP->NPP1 cGAMP 2'3'-cGAMP cGAMP->NPP1 STING_transporter cGAMP Transporter cGAMP->STING_transporter AMP AMP NPP1->AMP PPi PPi NPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine A2AR A2AR Adenosine->A2AR Immunosuppression Immunosuppression A2AR->Immunosuppression STING STING STING_transporter->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Immune_Response Anti-tumor Immune Response IFN->Immune_Response Npp1_IN_1 This compound Npp1_IN_1->NPP1 Inhibition

Caption: NPP1 Signaling Pathway and Point of Inhibition.

The diagram above illustrates the central role of NPP1 in hydrolyzing extracellular ATP and 2'3'-cGAMP. The hydrolysis of ATP to AMP and subsequently to adenosine by CD73 leads to immunosuppression via the A2A receptor. Conversely, the degradation of cGAMP by NPP1 prevents its entry into the cell to activate the STING pathway, which is crucial for initiating an anti-tumor immune response. This compound and other inhibitors block NPP1 activity, thereby promoting STING-mediated immunity.

InVivo_Target_Engagement_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Analysis Animal_Model Select Animal Model (e.g., Syngeneic Tumor Model) Dosing Administer Npp1 Inhibitor (e.g., this compound) or Vehicle Animal_Model->Dosing Tissue_Harvest Harvest Tumors and Tissues at Predetermined Timepoints Dosing->Tissue_Harvest Lysate_Prep Prepare Tissue Lysates Tissue_Harvest->Lysate_Prep PD_Assay Pharmacodynamic (PD) Assay (e.g., cGAMP level measurement) Lysate_Prep->PD_Assay PK_Analysis Pharmacokinetic (PK) Analysis (Drug concentration in plasma/tissue) Lysate_Prep->PK_Analysis Target_Engagement Direct Target Engagement Assay (e.g., Activity-Based Probe) Lysate_Prep->Target_Engagement Data_Analysis Data Analysis and Comparison PD_Assay->Data_Analysis PK_Analysis->Data_Analysis Target_Engagement->Data_Analysis

Caption: Experimental Workflow for In Vivo Target Engagement.

This workflow outlines the key steps to confirm that an NPP1 inhibitor is engaging its target in a living organism.

Experimental Protocols

In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol is a generalized procedure based on studies with other NPP1 inhibitors, such as AVA-NP-695[2].

Objective: To evaluate the anti-tumor efficacy of an NPP1 inhibitor in an immunocompetent mouse model.

Materials:

  • Syngeneic tumor cells (e.g., 4T1, CT26, MC38)

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • NPP1 inhibitor (e.g., this compound)

  • Vehicle control

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^5 cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

  • Dosing: Administer the NPP1 inhibitor at various doses (e.g., 1, 3, 10 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., once or twice daily). The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

Pharmacodynamic (PD) Assay: Measurement of cGAMP Levels

Objective: To determine if the NPP1 inhibitor increases the level of the downstream biomarker, 2'3'-cGAMP, in the tumor microenvironment.

Materials:

  • Tumor tissues from the in vivo efficacy study

  • Liquid nitrogen

  • Homogenizer

  • ELISA or LC-MS/MS-based cGAMP detection kit

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Tissue Homogenization: Snap-freeze the excised tumors in liquid nitrogen. Homogenize the frozen tissue in an appropriate lysis buffer.

  • Lysate Clarification: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • cGAMP Measurement: Use a commercially available ELISA kit or a validated LC-MS/MS method to quantify the concentration of 2'3'-cGAMP in the tumor lysates.

  • Data Normalization: Normalize the cGAMP levels to the total protein concentration.

  • Analysis: Compare the cGAMP levels between the inhibitor-treated and vehicle-treated groups. A significant increase in cGAMP in the treated group indicates target engagement.

In Vivo Target Engagement Assay using Activity-Based Protein Profiling (ABPP)

This is a generalized protocol for a direct target engagement assay[7][8].

Objective: To directly measure the occupancy of NPP1 by the inhibitor in vivo.

Materials:

  • Mice treated with the NPP1 inhibitor or vehicle

  • An activity-based probe (ABP) that specifically and covalently binds to the active site of NPP1.

  • Tissue homogenization buffer

  • SDS-PAGE and Western blotting reagents

  • Fluorescence scanner or mass spectrometer

Procedure:

  • Dosing and Probe Administration: Treat mice with the NPP1 inhibitor or vehicle. At a specified time point, administer the ABP.

  • Tissue Collection and Lysis: Harvest tissues of interest (e.g., tumor, spleen) and prepare lysates.

  • Click Chemistry (if applicable): If the ABP contains a clickable handle (e.g., alkyne), perform a click reaction to attach a reporter tag (e.g., fluorescent dye, biotin).

  • Protein Separation and Detection: Separate the proteins in the lysate by SDS-PAGE. Visualize the probe-labeled NPP1 using a fluorescence scanner (for fluorescent tags) or by Western blot followed by streptavidin-HRP (for biotin tags).

  • Quantification: Quantify the signal intensity of the probe-labeled NPP1 band.

  • Analysis: A decrease in the signal in the inhibitor-treated group compared to the vehicle group indicates that the inhibitor is occupying the active site of NPP1 and preventing the binding of the ABP, thus confirming target engagement.

Conclusion

Confirmation of in vivo target engagement is a critical step in the preclinical development of any enzyme inhibitor. While this compound shows promise as a potent NPP1 inhibitor based on in vitro data, further in vivo studies are necessary to fully characterize its efficacy, pharmacokinetics, and pharmacodynamics. The experimental protocols and comparative data presented in this guide offer a framework for the continued investigation of this compound and other novel NPP1 inhibitors as potential cancer immunotherapies. The ultimate goal is to develop a therapeutic agent that can effectively modulate the tumor microenvironment to favor a robust and durable anti-tumor immune response.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Npp1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent chemical inhibitors like Npp1-IN-1. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Understanding the Risks: Hazard Identification

This compound is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). While a specific comprehensive toxicological profile is not yet available, it is crucial to handle this compound with the utmost care as a potentially hazardous substance. The Safety Data Sheet (SDS) indicates that it may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.

Situation Required Personal Protective Equipment (PPE)
Weighing and Preparing Stock Solutions - Chemical-resistant gloves (Nitrile) - Laboratory coat - Safety glasses with side shields or chemical splash goggles - Respiratory protection (e.g., N95 respirator or working in a certified chemical fume hood)
Handling Diluted Solutions - Chemical-resistant gloves (Nitrile) - Laboratory coat - Safety glasses with side shields
Cell Culture and In Vitro Assays - Chemical-resistant gloves (Nitrile) - Laboratory coat - Safety glasses with side shields
Animal Dosing and Handling - Chemical-resistant gloves (Nitrile) - Laboratory coat - Safety glasses with side shields or face shield - Respiratory protection may be required depending on the route of administration and potential for aerosolization.
Spill Cleanup - Chemical-resistant gloves (Nitrile) - Disposable gown - Safety glasses with side shields or chemical splash goggles - Respiratory protection (e.g., N95 respirator or higher) - Shoe covers

Experimental Workflow for Safe Handling

To ensure a safe and organized workflow, from receiving the compound to its final disposal, the following diagram outlines the key steps and associated safety precautions.

Caption: A logical workflow for the safe handling of this compound.

Operational and Disposal Plans

Operational Plan:

  • Training: All personnel handling this compound must be thoroughly trained on the potential hazards, proper handling procedures, and emergency protocols.

  • Designated Area: All work with solid this compound and concentrated stock solutions should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

    • Spill: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material and contaminated surfaces into a sealed container for hazardous waste disposal.

Disposal Plan:

All waste materials contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Understanding the Mechanism: The NPP1 Signaling Pathway

This compound exerts its effects by inhibiting the ectoenzyme NPP1. Understanding the signaling pathway in which NPP1 is involved is crucial for interpreting experimental results. The following diagram illustrates a simplified representation of the NPP1 signaling pathway.

G Simplified NPP1 Signaling Pathway cluster_extracellular Extracellular Space cluster_cellular_effects Cellular Effects ATP Extracellular ATP NPP1 NPP1 ATP->NPP1 Substrate Purinergic_Signaling Purinergic Signaling ATP->Purinergic_Signaling Activation AMP AMP NPP1->AMP Product PPi Pyrophosphate (PPi) NPP1->PPi Product Insulin_Signaling Modulation of Insulin Signaling NPP1->Insulin_Signaling Interaction Mineralization Inhibition of Vascular Calcification PPi->Mineralization Regulation Npp1_IN_1 This compound Npp1_IN_1->NPP1 Inhibition

Caption: The role of NPP1 in extracellular nucleotide metabolism and its inhibition by this compound.

By adhering to these safety protocols and understanding the biological context of this compound, researchers can conduct their work with confidence and integrity, ensuring both personal safety and the generation of high-quality, reliable data.

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